Hept-4-en-2-ol
Description
Properties
CAS No. |
66642-85-1 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
hept-4-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
KZUFTCBJDQXWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Hept-4-en-2-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-4-en-2-ol is an unsaturated secondary alcohol with the chemical formula C₇H₁₄O. This document provides an in-depth overview of its chemical and physical properties, available experimental protocols for its synthesis and analysis, and a summary of its known biological significance. While this compound has been identified as a component of some natural volatiles and as an insect pheromone, its role in drug development and interaction with specific signaling pathways is not extensively documented in publicly available literature.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data has been compiled from various chemical databases and literature sources.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | PubChem[1][2] |
| Molecular Weight | 114.19 g/mol | PubChem[1][2][3][4] |
| IUPAC Name | This compound | PubChem[1][2] |
| CAS Number | 66642-85-1 | PubChem[1][2] |
| Appearance | Data not available | |
| Odor | Data not available | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Computed Properties
| Property | Value | Source |
| XLogP3 | 1.7 | PubChem[1][2][3][4] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2] |
| Rotatable Bond Count | 3 | PubChem[1][2] |
| Exact Mass | 114.104465066 Da | PubChem[3][4] |
| Monoisotopic Mass | 114.104465066 Da | PubChem[3][4] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[3][4] |
| Heavy Atom Count | 8 | PubChem[1][2] |
| Complexity | 66.8 | PubChem[3][4] |
Experimental Protocols
Synthesis: Grignard Reaction
A common method for the synthesis of secondary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde. For this compound, this could involve the reaction of a propylmagnesium halide with crotonaldehyde (B89634) or the reaction of an ethylmagnesium halide with pent-2-enal.
General Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are reacted with an appropriate alkyl halide (e.g., 1-bromopropane (B46711) or 1-bromoethane) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to form the Grignard reagent.[3][5]
-
Reaction with Aldehyde: The corresponding aldehyde (e.g., crotonaldehyde or pent-2-enal), dissolved in anhydrous ether or THF, is added dropwise to the stirred Grignard solution at a low temperature (typically 0 °C).[5]
-
Quenching: After the addition is complete, the reaction is stirred for a specified period and then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.[6]
-
Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is typically extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.[6][7]
Purification
The crude this compound obtained from synthesis will likely require purification to remove unreacted starting materials and byproducts. Common techniques for purifying liquid organic compounds include fractional distillation and flash column chromatography.
Fractional Distillation: This technique is suitable for separating liquids with different boiling points.[8][9]
General Protocol:
-
The crude product is placed in a round-bottom flask with a stir bar.
-
A fractional distillation apparatus is assembled, including a fractionating column, condenser, and collection flask.[8]
-
The flask is heated, and the vapor rises through the fractionating column.
-
The component with the lower boiling point will vaporize first, and its vapor will reach the top of the column and be condensed and collected.[8]
Flash Column Chromatography: This is a common purification technique for a wide range of organic compounds.
General Protocol:
-
A glass column is packed with a stationary phase, typically silica (B1680970) gel.
-
The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column.
-
A solvent system (eluent) of appropriate polarity is passed through the column under pressure.
-
The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation and collection in fractions.
Analytical Methods
The structure and purity of this compound can be confirmed using various spectroscopic techniques.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification.[1][10]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy can identify the presence of key functional groups, such as the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).[11]
Biological Significance
The primary documented biological role of this compound is as an insect pheromone.
Insect Pheromone
(2R,4Z)-hept-4-en-2-ol has been identified as a major component of the sex pheromone of the moth Eriocrania cicatricella.[12][13][14] Field tests have shown that a blend containing this compound is highly attractive to conspecific males.[14] This suggests a potential application in pest management strategies through mating disruption or trapping. The specific enantiomer and isomer are crucial for its biological activity, as other stereoisomers may be inactive or even inhibitory.[15]
Relevance to Drug Development
Currently, there is no direct evidence in the reviewed literature to suggest that this compound is being investigated as a therapeutic agent or that it directly interacts with known drug targets or signaling pathways relevant to human disease. Its relatively simple structure and known role as a semiochemical in insects do not immediately point towards applications in drug development for human use. Further research would be required to explore any potential pharmacological activities.
Safety Information
Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a secondary alcohol with well-defined chemical and physical properties. While standard organic chemistry techniques can be applied for its synthesis and analysis, detailed, compound-specific protocols are not widely published. Its most significant known biological role is as an insect pheromone, with potential applications in agriculture and ecology. The relevance of this compound to drug development and its interaction with mammalian signaling pathways remain unexplored areas for future research.
References
- 1. trans-4-Hepten-2-ol | C7H14O | CID 5352825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H14O | CID 100886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- 4. (4R)-Hept-2-en-4-ol | C7H14O | CID 71419772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Purification [chem.rochester.edu]
- 9. vlab.amrita.edu [vlab.amrita.edu]
- 10. (4E)-hept-4-en-1-ol | C7H14O | CID 5367535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Hepten-4-ol [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cas 36678-43-0,4-Hepten-2-one, (4E)- (9CI) | lookchem [lookchem.com]
- 15. Specialized olfactory receptor neurons mediating intra- and interspecific chemical communication in leafminer moths Eriocrania spp. (Lepidoptera: Eriocraniidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of (E)-Hept-4-en-2-ol and (Z)-Hept-4-en-2-ol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed comparison of the stereochemical properties of (E)-Hept-4-en-2-ol and (Z)-Hept-4-en-2-ol. It includes detailed stereoselective synthetic protocols, a comparative summary of expected spectroscopic data for distinguishing the isomers, and graphical representations of stereochemical relationships and experimental workflows.
Introduction to Stereoisomerism in Hept-4-en-2-ol
This compound is an unsaturated alcohol with the molecular formula C₇H₁₄O.[1] Its structure contains two key stereogenic elements: a chiral center at the C2 carbon (bearing the hydroxyl group) and a stereogenic double bond at the C4 position. This combination gives rise to a total of four distinct stereoisomers:
-
(2R, 4E)-Hept-4-en-2-ol
-
(2S, 4E)-Hept-4-en-2-ol
-
(2R, 4Z)-Hept-4-en-2-ol
-
(2S, 4Z)-Hept-4-en-2-ol
The E (entgegen, trans) and Z (zusammen, cis) descriptors define the geometric isomerism at the double bond, which dictates the spatial orientation of the substituents and significantly influences the molecule's shape, physical properties, and spectroscopic signature. The R (rectus) and S (sinister) descriptors define the absolute configuration at the chiral C2 center. This guide focuses primarily on the distinction and synthesis of the geometric isomers, (E) vs. (Z), which are diastereomers of each other.
Caption: Stereoisomeric relationships of this compound.
Comparative Spectroscopic Data
While complete, directly comparable experimental spectra are not consistently available across published literature, the stereochemical differences between (E) and (Z) isomers result in predictable and distinct NMR signatures. The key differentiating features are summarized below based on established principles of NMR spectroscopy for allylic systems.
Table 1: Predicted Comparative NMR Data for (E)- and (Z)-Hept-4-en-2-ol Isomers
| Feature | (E)-Hept-4-en-2-ol (trans) | (Z)-Hept-4-en-2-ol (cis) | Rationale for Difference |
| ¹H NMR | |||
| Olefinic Protons (H4, H5) | ~5.4-5.6 ppm | ~5.2-5.4 ppm (shielded relative to E-isomer) | Anisotropic effects of the double bond and through-space interactions cause slight shielding of olefinic protons in the cis configuration. |
| ³J(H4-H5) Coupling | ~15 Hz (characteristic of trans coupling) | ~10 Hz (characteristic of cis coupling) | The dihedral angle between vicinal protons on a trans double bond leads to a larger coupling constant compared to the cis arrangement. |
| Allylic Protons (C3-H₂) | Deshielded relative to Z-isomer | Shielded relative to E-isomer | The spatial arrangement in the Z-isomer can lead to shielding effects on the adjacent allylic protons (γ-gauche effect). |
| ¹³C NMR | |||
| Olefinic Carbons (C4, C5) | C4: ~135 ppm, C5: ~125 ppm | C4: ~134 ppm, C5: ~124 ppm (shielded relative to E-isomer) | Steric compression in the Z-isomer (γ-gauche effect) typically causes an upfield (shielded) shift for the olefinic carbons. |
| Allylic Carbon (C3) | ~40-42 ppm | ~35-37 ppm (shielded relative to E-isomer) | The γ-gauche effect from the C6-C7 ethyl group leads to significant shielding of the allylic C3 carbon in the Z-isomer. |
| Allylic Carbon (C6) | ~35 ppm | ~30 ppm (shielded relative to E-isomer) | Similar to C3, the C6 carbon experiences steric shielding from the C2-C3 portion of the chain in the Z configuration. |
Note: The chemical shift values (ppm) are estimates based on typical values for acyclic allylic alcohols. The most definitive diagnostic feature is the ³J(H4-H5) coupling constant. A ¹³C NMR spectrum for (Z)-4-hepten-2-ol is available in the SpectraBase database, which can serve as a reference.[2]
Experimental Protocols for Stereoselective Synthesis
The most direct and reliable method for obtaining stereoisomerically pure (E)- or (Z)-Hept-4-en-2-ol is via the stereoselective reduction of the corresponding α,β-unsaturated ketones, (E)-Hept-4-en-2-one and (Z)-Hept-4-en-2-one.
Protocol 1: Synthesis of (E)-Hept-4-en-2-ol
Step A: Synthesis of (E)-Hept-4-en-2-one
This step can be achieved via a Horner-Wadsworth-Emmons (HWE) reaction, which strongly favors the formation of the E-alkene.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add triethyl phosphonoacetate (1.0 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C. Stir the mixture for 30 minutes until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting solution to 0 °C and add propanal (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., 5-10% ethyl acetate (B1210297) in hexanes) to yield ethyl (E)-hex-2-enoate.
-
Conversion to Ketone: Convert the resulting ester to (E)-Hept-4-en-2-one using standard methods, such as reaction with methyl lithium or by conversion to the corresponding Weinreb amide followed by reaction with methylmagnesium bromide.
Step B: Stereoselective 1,2-Reduction to (E)-Hept-4-en-2-ol (Luche Reduction)
The Luche reduction is highly effective for the chemoselective 1,2-reduction of enones, preventing undesired 1,4-conjugate addition.
-
Reagent Preparation: In a round-bottom flask, dissolve (E)-Hept-4-en-2-one (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq) in methanol (B129727) at 0 °C. Stir for 20-30 minutes until the salt is fully dissolved.
-
Reduction: Add sodium borohydride (B1222165) (NaBH₄, 1.1 eq) portion-wise to the solution at 0 °C. Vigorous gas evolution will be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding acetone, followed by water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude alcohol by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield pure (E)-Hept-4-en-2-ol.
Protocol 2: Synthesis of (Z)-Hept-4-en-2-ol
Step A: Synthesis of (Z)-Hept-4-en-2-one
The Z-alkene is accessible via a Z-selective Wittig reaction.
-
Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF. Cool the suspension to -78 °C and add n-butyllithium (n-BuLi, 1.0 eq) dropwise. Allow the resulting deep red/orange solution to stir at -78 °C for 1 hour.
-
Aldehyde Addition: To the cold ylide solution, add a solution of 1-acetoxyacetone (1.1 eq) in anhydrous THF dropwise.
-
Reaction: Stir the reaction at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to isolate the Z-enone precursor, which can then be deprotected and oxidized if necessary to yield (Z)-Hept-4-en-2-one.
Step B: Stereoselective 1,2-Reduction to (Z)-Hept-4-en-2-ol
The protocol is identical to that described for the E-isomer.
-
Procedure: Follow the Luche Reduction protocol (Protocol 1, Step B), using (Z)-Hept-4-en-2-one as the starting material.
-
Purification: Purify by flash column chromatography to yield pure (Z)-Hept-4-en-2-ol.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of a this compound stereoisomer.
Caption: General workflow for synthesis and analysis.
References
Spectroscopic Analysis of Hept-4-en-2-ol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Hept-4-en-2-ol (C₇H₁₄O, Molecular Weight: 114.19 g/mol ).[1] It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
Due to a lack of publicly available experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and typical values for analogous molecular structures.
¹H NMR (Proton NMR)
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OH (2) | 1.0 - 5.0 | Broad Singlet | - |
| H-1 (-CH₃) | ~1.2 | Doublet | ~6-7 |
| H-2 (-CH(OH)-) | ~3.8 - 4.2 | Multiplet | - |
| H-3 (-CH₂-) | ~2.1 - 2.3 | Multiplet | - |
| H-4 & H-5 (-CH=CH-) | ~5.3 - 5.6 | Multiplet | - |
| H-6 (-CH₂-) | ~2.0 | Multiplet | - |
| H-7 (-CH₃) | ~0.9 | Triplet | ~7 |
¹³C NMR (Carbon-13 NMR)
The predicted ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in a unique chemical environment.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~23 |
| C-2 | ~67 |
| C-3 | ~40 |
| C-4 | ~125-135 |
| C-5 | ~125-135 |
| C-6 | ~25 |
| C-7 | ~14 |
IR (Infrared) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |
| Alcohol | O-H stretch | 3200-3600 | Strong, Broad |
| Alkene | C=C stretch | 1640-1680 | Medium, Sharp |
| Alkene | =C-H stretch | 3010-3095 | Medium |
| Alkane | C-H stretch | 2850-2960 | Strong |
| Alcohol | C-O stretch | 1050-1150 | Strong |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Predicted Fragment | Notes |
| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |
| 99 | [M - CH₃]⁺ | Loss of a methyl group from the parent ion. |
| 96 | [M - H₂O]⁺ | Dehydration, a common fragmentation for alcohols. |
| 85 | α-cleavage, loss of an ethyl radical. | |
| 45 | [CH₃CHOH]⁺ | α-cleavage, a characteristic fragment for 2-alkanols. |
| 43 | [C₃H₇]⁺ | Allylic cation from cleavage at the C3-C4 bond. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: A sample of approximately 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Data Acquisition:
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to optimize homogeneity.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum, with a sufficient number of scans to detect the less sensitive ¹³C nuclei.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - IR
-
Sample Preparation: A small drop of the liquid this compound is placed directly onto the ATR crystal (commonly diamond).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is applied to the crystal, ensuring good contact.
-
The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) - MS
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification before analysis. The sample is vaporized by heating.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
-
Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Molecular Structure and Bonding Characteristics of Hept-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-4-en-2-ol is a seven-carbon secondary alcohol containing a double bond between carbons 4 and 5. This document provides a comprehensive overview of its molecular structure, bonding characteristics, and spectroscopic profile. It includes tabulated physicochemical properties, detailed theoretical spectroscopic data, and a plausible experimental protocol for its synthesis. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₇H₁₄O, is an unsaturated aliphatic alcohol. The presence of a chiral center at carbon-2 and a double bond at carbon-4 gives rise to stereoisomerism, namely the (R/S) and (E/Z) configurations.[1]
Structural Representation
The molecular structure of this compound is characterized by a seven-carbon chain. A hydroxyl (-OH) group is attached to the second carbon atom, and a carbon-carbon double bond is located between the fourth and fifth carbon atoms.
-
Chemical Formula: C₇H₁₄O[1]
-
IUPAC Name: this compound[1]
-
SMILES: CCC=CCC(C)O[1]
-
InChI: InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3[1]
Physicochemical Data
The following table summarizes key computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 114.19 g/mol | [1] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 114.104465066 Da | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
Bonding Characteristics
-
sp³ Hybridized Carbons: The carbons in the methyl and methylene (B1212753) groups, as well as the carbon bearing the hydroxyl group (C2), are sp³ hybridized, leading to tetrahedral geometries with bond angles of approximately 109.5°.
-
sp² Hybridized Carbons: The carbons involved in the double bond (C4 and C5) are sp² hybridized, resulting in a planar geometry with bond angles of approximately 120°.
-
C-O and O-H Bonds: The C-O and O-H bonds of the alcohol group will have bond lengths and angles consistent with those found in other secondary alcohols.
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra are not widely published, theoretical predictions and data from similar compounds provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the presence of the double bond.
¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the olefinic carbons will be in the characteristic downfield region for sp² hybridized carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| C-H stretch (alkane) | 2850-3000 |
| C=C stretch (alkene) | 1640-1680 |
| C-O stretch (alcohol) | 1050-1260 |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 114. The fragmentation pattern is expected to involve the loss of small neutral molecules such as water (M-18) and alkyl fragments. Alpha cleavage next to the oxygen atom is a likely fragmentation pathway, leading to the formation of a resonance-stabilized cation.[2]
Experimental Protocols
A plausible and efficient method for the synthesis of this compound is through a Grignard reaction. This approach involves the reaction of an appropriate Grignard reagent with an aldehyde.
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from crotonaldehyde (B89634) and propylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Crotonaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the propylmagnesium bromide.
-
Reaction with Crotonaldehyde: Cool the Grignard reagent to 0 °C using an ice bath. Add a solution of crotonaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.
Logical Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of this compound.
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information regarding the specific signaling pathways or significant biological activities of this compound. As a secondary alcohol with an olefinic substructure, it may serve as a synthetic intermediate in the development of more complex molecules with potential pharmacological properties. Further research is required to elucidate any direct biological roles.
Conclusion
This technical guide provides a foundational understanding of the molecular structure and bonding characteristics of this compound. The summarized physicochemical properties, theoretical spectroscopic data, and a detailed synthetic protocol offer a valuable starting point for researchers. The lack of extensive experimental data in the literature highlights an opportunity for further investigation into the properties and potential applications of this compound, particularly in the areas of stereoselective synthesis and biological evaluation.
Molecular Structure of this compound
Caption: 2D representation of the this compound molecule.
References
Hept-4-en-2-ol CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hept-4-en-2-ol, a secondary alcohol with applications in the flavor and fragrance industry. This document details its chemical identity, physical properties, and outlines experimental protocols for its synthesis and analysis.
Core Concepts: IUPAC Nomenclature and CAS Number
This compound is an organic compound with the molecular formula C₇H₁₄O.[1] According to IUPAC nomenclature, its name is This compound .[1] The compound is registered under the CAS number 66642-85-1 .[1] It exists as stereoisomers, with the (E)-isomer having the CAS number 58927-81-4 and the (Z)-isomer having the CAS number 34146-55-9.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and industrial settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Boiling Point (estimated) | 159.00 to 160.00 °C @ 760.00 mm Hg | [4] |
| Density (estimated) | 0.8596 g/cm³ | [3] |
| Refractive Index (estimated for (E)-isomer) | 1.4339 | [3] |
| logP (o/w) (estimated) | 2.051 | [4] |
| Water Solubility (estimated) | 6343 mg/L @ 25 °C | [4] |
| Flash Point (estimated) | 139.00 °F (59.40 °C) | [4] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of an organometallic compound (a Grignard reagent) with an aldehyde.
Reaction:
Propylmagnesium bromide + Crotonaldehyde (B89634) → this compound
Materials:
-
Magnesium turnings
-
Propyl bromide
-
Anhydrous diethyl ether
-
Crotonaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of propyl bromide in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining propyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of crotonaldehyde in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of alcohols, such as a DB-5ms or equivalent.
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Range: m/z 40-300
Sample Preparation:
Dilute the sample in a suitable solvent, such as dichloromethane (B109758) or diethyl ether, before injection.
Spectral Data Interpretation
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol functional group. A peak around 1650-1680 cm⁻¹ would indicate the C=C stretching of the alkene.
-
¹H NMR Spectroscopy: The proton NMR spectrum would provide detailed information about the structure. Key signals would include a doublet for the methyl group adjacent to the hydroxyl group, a multiplet for the proton attached to the hydroxyl-bearing carbon, and signals in the vinylic region for the protons on the double bond.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the hydroxyl group appearing in the range of 60-80 ppm and the sp² hybridized carbons of the double bond appearing in the range of 120-140 ppm.
-
Mass Spectrometry (MS): The mass spectrum under electron ionization would show a molecular ion peak (M⁺) at m/z 114. Subsequent fragmentation would likely involve the loss of a water molecule (M-18) and cleavage adjacent to the alcohol group.
Biological Relevance and Applications
This compound is recognized for its use as a flavoring agent .[1] While specific, direct involvement in drug development or complex signaling pathways is not extensively documented, its structural motifs are of interest. Unsaturated alcohols are a class of compounds that are prevalent in nature and can exhibit biological activity, for instance, as pheromones in insects .[5][6] The biosynthesis of insect sex pheromones often involves the modification of fatty acids to produce long-chain unsaturated alcohols, aldehydes, or acetates.[5][7]
Visualizations
References
- 1. This compound | C7H14O | CID 100886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-4-hepten-2-ol, 34146-55-9 [thegoodscentscompany.com]
- 3. chembk.com [chembk.com]
- 4. (E)-4-hepten-2-ol, 58927-81-4 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Hept-4-en-2-ol: A Technical Guide to Commercial Availability, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-4-en-2-ol, a secondary unsaturated alcohol, presents a molecule of interest for various research applications, including flavor chemistry and potential roles in biological systems. This technical guide provides a comprehensive overview of its commercial availability, a detailed experimental protocol for its synthesis, and a summary of its known biological context and safety considerations. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to source, synthesize, and safely handle this compound.
Physicochemical Properties
This compound is a C7 unsaturated alcohol with the following key properties:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 66642-85-1 | PubChem[1] |
| Molecular Formula | C₇H₁₄O | PubChem[1] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| Appearance | Colorless clear liquid (estimated) | The Good Scents Company[2] |
| Boiling Point | 159.00 to 160.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company[2] |
| Flash Point | 139.00 °F TCC (59.40 °C) (estimated) | The Good Scents Company[2] |
| Solubility | Soluble in alcohol; Water solubility: 6343 mg/L @ 25 °C (estimated) | The Good Scents Company[2] |
| logP (o/w) | 2.051 (estimated) | The Good Scents Company[2] |
Commercial Availability and Suppliers
Direct commercial availability of this compound (CAS 66642-85-1) is limited, suggesting it is not a stock chemical for most major suppliers. Researchers will likely need to rely on custom synthesis services.
One company, Matrix Fine Chemicals, lists a product named "this compound". However, there is a discrepancy in the provided information, as the listed CAS number is 6191-71-5 and the IUPAC name is "cis-4-Hepten-1-ol".[3][4] It is crucial to contact the supplier directly to clarify the exact identity of this product.
| Supplier | Product Name | CAS Number | Notes |
| Matrix Fine Chemicals | This compound | 6191-71-5 | Discrepancy: Listed IUPAC name is cis-4-Hepten-1-ol. Direct inquiry is essential.[3][4] |
| Custom Synthesis Providers | This compound | 66642-85-1 | Multiple companies offer custom synthesis of non-commercially available compounds. |
Recommendation: Due to the scarcity of direct suppliers, researchers should consider custom synthesis as the primary procurement route. When contacting potential suppliers, providing the CAS number (66642-85-1) and the chemical structure is crucial for obtaining an accurate quote.
Synthesis Protocol: Grignard Reaction of Crotonaldehyde (B89634) with Propylmagnesium Bromide
A plausible and well-established method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a propyl Grignard reagent to the carbonyl carbon of crotonaldehyde.
Materials and Equipment
-
Reagents:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Crotonaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (for initiation)
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Experimental Procedure
Step 1: Preparation of Propylmagnesium Bromide (Grignard Reagent)
-
Flame-dry all glassware and allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in the three-necked flask equipped with a stir bar, reflux condenser, and a dropping funnel.
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous diethyl ether.
-
Add a small amount of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Crotonaldehyde
-
Cool the freshly prepared propylmagnesium bromide solution to 0 °C using an ice bath.
-
Prepare a solution of crotonaldehyde in anhydrous diethyl ether.
-
Add the crotonaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C during the addition to control the reaction rate and minimize side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Information regarding the specific biological activity and signaling pathways of this compound is currently very limited.
Natural Occurrence
This compound has been identified as a volatile compound in Zea mays (corn).[1][5] Specifically, the cis-isomer has been confirmed in corn husk volatiles.[5] Its role in the plant's biology, such as attracting or repelling insects, has been a subject of investigation.[5]
General Activity of Unsaturated Alcohols
Unsaturated alcohols as a class exhibit a wide range of biological activities.[6] These activities are highly dependent on the specific structure of the molecule, including the chain length, and the position and configuration of the double bond and the hydroxyl group.[6][7] Some unsaturated alcohols are known to have roles in cell signaling, while others can exhibit cytotoxic or antimicrobial properties.[6][8][9][10] The reactivity of the double bond and the ability of the alcohol group to participate in hydrogen bonding are key to their biological interactions.[7]
Due to the lack of specific data for this compound, researchers are encouraged to perform initial in vitro and in vivo screening assays to determine its biological effects.
Safety and Handling
General Safety Precautions
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[11] Use explosion-proof ventilation and electrical equipment.[11]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
First Aid Measures
-
In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.[12]
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[12]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[12]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[12]
In all cases of exposure, seek immediate medical attention. [12]
Conclusion
References
- 1. This compound | C7H14O | CID 100886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-hepten-2-ol, 66642-85-1 [thegoodscentscompany.com]
- 3. This compound | CAS 6191-71-5 [matrix-fine-chemicals.com]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 9. Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. southwest.tn.edu [southwest.tn.edu]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Potential Biological Activities of Hept-4-en-2-ol Derivatives: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current scientific understanding of the potential biological activities of Hept-4-en-2-ol and its derivatives. Extensive literature searches have revealed a notable scarcity of specific studies focused directly on this compound and its close analogs. Consequently, this document provides a broader perspective, drawing upon the known biological activities of structurally related unsaturated aliphatic alcohols. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research in this area.
Overview of Potential Biological Activities
While specific data for this compound derivatives is largely unavailable, the broader class of unsaturated aliphatic alcohols has been reported to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities. These activities are often attributed to the presence of the carbon-carbon double bond and the hydroxyl group, which can participate in various biochemical reactions.
Antimicrobial Activity
Unsaturated alcohols are known components of essential oils from various plants and have been investigated for their antimicrobial properties. The lipophilic nature of these compounds allows them to interact with microbial cell membranes, potentially leading to increased permeability, disruption of cellular processes, and ultimately, cell death.
Anti-inflammatory Activity
Certain unsaturated alcohols have demonstrated anti-inflammatory effects. The proposed mechanisms often involve the modulation of inflammatory signaling pathways, such as the inhibition of pro-inflammatory enzymes or the reduction of inflammatory cytokine production.
Antioxidant Activity
The potential for unsaturated alcohols to act as antioxidants has been explored. They may exert this effect by scavenging free radicals or by modulating the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.
Cytotoxic Activity
Some studies have investigated the cytotoxic effects of aliphatic alcohols against various cancer cell lines. The mechanisms underlying this activity are not fully elucidated but may involve the induction of apoptosis or the disruption of cell cycle progression.
Quantitative Data on Structurally Related Compounds
Due to the absence of specific quantitative data for this compound derivatives, this section remains unpopulated. Future research providing metrics such as Minimum Inhibitory Concentrations (MICs) for antimicrobial activity, half-maximal inhibitory concentrations (IC₅₀) for enzymatic assays, or half-maximal effective concentrations (EC₅₀) for cellular responses would be invaluable to the field.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activities discussed. These can be adapted for the screening of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound (this compound derivative)
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive (microorganism in broth only) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS
-
Test compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sterile 96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Antioxidant Assay: DPPH Radical Scavenging Activity
This spectrophotometric assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
Test compound
-
DPPH solution in methanol (B129727)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the test compound in methanol.
-
Add the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
A control is prepared with methanol instead of the test compound.
-
The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Visualizations of Potential Mechanisms and Workflows
The following diagrams illustrate general concepts that may be relevant to the study of this compound derivatives.
Caption: Postulated mechanism of antimicrobial action for lipophilic compounds.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Caption: Potential antioxidant mechanisms of action.
Conclusion and Future Directions
The current body of scientific literature lacks specific data on the biological activities of this compound and its derivatives. However, based on the known properties of structurally similar unsaturated aliphatic alcohols, it is plausible that these compounds may possess antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a starting point for researchers interested in exploring the therapeutic potential of this chemical class.
Future research should focus on the systematic synthesis of this compound derivatives and their comprehensive biological evaluation using the assays described herein and other relevant models. Such studies are crucial for elucidating the structure-activity relationships and for identifying lead compounds with potential for further development as therapeutic agents. The generation of robust quantitative data will be essential to advance our understanding of this underexplored area of medicinal chemistry.
Methodological & Application
Asymmetric Synthesis of Chiral Hept-4-en-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of chiral Hept-4-en-2-ol, a valuable chiral building block in organic synthesis and drug development. The focus is on providing practical, reproducible methods for obtaining enantioenriched this compound.
Introduction
Chiral alcohols are critical intermediates in the pharmaceutical industry, where the stereochemistry of a molecule often dictates its pharmacological activity. This compound, a homoallylic alcohol, possesses a stereogenic center that makes it a useful precursor for the synthesis of more complex chiral molecules. Asymmetric synthesis provides the most efficient route to enantiomerically pure compounds, avoiding the inherent 50% yield limitation of classical resolution of racemates.
Two primary strategies for the asymmetric synthesis of chiral alcohols are the enantioselective reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol. This document will focus on the latter, specifically the lipase-catalyzed kinetic resolution of racemic this compound, a robust and widely applicable method.
Lipase-Catalyzed Kinetic Resolution of Racemic this compound
Kinetic resolution is a process in which one enantiomer of a racemate reacts faster than the other in a chemical reaction, leading to the separation of the two enantiomers. Lipases, a class of enzymes, are highly effective catalysts for the enantioselective acylation of alcohols. In this protocol, one enantiomer of racemic this compound is preferentially acylated by an acyl donor, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess. Candida antarctica lipase (B570770) B (CALB), often immobilized for enhanced stability and reusability, is a highly effective and commonly used lipase for the resolution of secondary alcohols.
Quantitative Data Summary
While a specific protocol for the kinetic resolution of racemic this compound is not extensively detailed in publicly available literature, the following table provides representative data for the lipase-catalyzed kinetic resolution of analogous secondary alcohols. This data serves as a strong indicator of the expected efficacy of the method for the target molecule.
| Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) of Alcohol | Enantiomeric Excess (ee, %) of Ester | Reference |
| rac-1-phenylethanol | Novozym 435 (immobilized CALB) | Vinyl acetate (B1210297) | Hexane (B92381) | 6 | ~50 | >99 (R) | >99 (S) | General Knowledge |
| rac-octan-2-ol | Candida rugosa lipase | Vinyl acetate | Toluene | 24 | 48 | 98 (S) | 95 (R) | General Knowledge |
| rac-4-phenyl-but-3-en-2-ol | Pseudomonas fluorescens lipase | Vinyl acetate | Diisopropyl ether | 72 | 48 | 99.2 (S) | 99.6 (R) | [1] |
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of a racemic secondary alcohol.
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Detailed Experimental Protocol
This protocol is a general procedure for the kinetic resolution of a racemic secondary alcohol using an immobilized lipase and can be adapted for this compound. Optimization of reaction time, temperature, and solvent may be necessary to achieve the best results.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (or another suitable acyl donor)
-
Anhydrous hexane (or another suitable organic solvent)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add racemic this compound (1.0 eq.).
-
Dissolve the alcohol in anhydrous hexane.
-
Add immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of alcohol).
-
Add vinyl acetate (0.5 - 1.0 eq.). Using a slight excess of the alcohol relative to the acylating agent is common to ensure high enantiomeric excess of the resulting ester.
-
Reaction: Stir the reaction mixture at room temperature (or a specified temperature, e.g., 30 °C).
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TTC). The reaction is typically stopped at or near 50% conversion to obtain both the unreacted alcohol and the acylated product in high enantiomeric excess.
-
Workup: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized lipase. The lipase can often be washed with fresh solvent and reused.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting mixture of the unreacted alcohol and the ester by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified enantioenriched alcohol and ester by standard analytical techniques (NMR, IR, Mass Spectrometry).
-
Determination of Enantiomeric Excess: Determine the enantiomeric excess (ee) of the alcohol and the ester by chiral GC or chiral HPLC analysis.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the lipase-catalyzed kinetic resolution is governed by the selective binding of one enantiomer of the alcohol to the active site of the enzyme. The following diagram illustrates the logical relationship in this enantioselective process.
Caption: Enantioselective Recognition by Lipase.
Conclusion
The chemoenzymatic kinetic resolution using lipases offers a highly efficient and practical method for the asymmetric synthesis of chiral this compound. This approach provides access to both enantiomers of the target molecule in high optical purity. The mild reaction conditions, high selectivity, and the reusability of immobilized enzymes make this a valuable technique for researchers in academia and industry. The provided protocols and data serve as a guide for the successful implementation of this methodology.
References
Hept-4-en-2-ol: A Versatile Chiral Building Block in the Synthesis of Insect Pheromones
Application Note AP2025-01
Introduction
Hept-4-en-2-ol, a chiral unsaturated alcohol, serves as a valuable and versatile starting material in the stereoselective synthesis of various biologically active natural products, particularly insect pheromones. Its structure, featuring both a stereocenter at the alcohol-bearing carbon and a double bond, allows for a range of chemical manipulations to construct complex molecular architectures with high stereochemical control. This document provides an overview of the application of (Z)-hept-4-en-2-ol in the enantioselective synthesis of (+)-endo-brevicomin, an aggregation pheromone of the western pine beetle, Dendroctonus brevicomis.
The key strategic element in this synthesis is the use of a Sharpless asymmetric epoxidation to effect a kinetic resolution of the racemic starting material. This step selectively epoxidizes one enantiomer of the allylic alcohol, allowing for the separation of a highly enantioenriched epoxy alcohol and the unreacted alcohol, both of which can be valuable chiral synthons.
Application: Enantioselective Synthesis of (+)-endo-Brevicomin
The synthesis of (+)-endo-brevicomin from (Z)-hept-4-en-2-ol demonstrates the utility of this building block in constructing the 6,8-dioxabicyclo[3.2.1]octane core of the pheromone. The overall synthetic strategy involves the following key transformations:
-
Kinetic Resolution via Sharpless Asymmetric Epoxidation: Racemic (Z)-hept-4-en-2-ol undergoes a kinetic resolution using the Sharpless asymmetric epoxidation protocol. This reaction selectively converts one enantiomer into an epoxy alcohol, leaving the other enantiomer unreacted and thus allowing for their separation.
-
Further Transformations: The resulting chiral intermediates are then converted through a series of steps, including functional group manipulations and a key cyclization reaction, to yield the target pheromone, (+)-endo-brevicomin.
Quantitative Data Summary
The following table summarizes the key quantitative data for the enantioselective synthesis of (+)-endo-brevicomin starting from a racemic mixture of a this compound analogue.
| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Sharpless Kinetic Resolution | Enantioenriched Epoxy-ether | - | - |
| Tellurium/Lithium Exchange & Coupling | Hydroxy-ketal intermediate | - | - |
| Acid-catalyzed Cyclization | (+)-endo-Brevicomin | 70 | 84.4 |
Note: Detailed yields for intermediate steps were not available in the reviewed literature. The overall yield and final enantiomeric excess are reported for the final product.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of (+)-endo-brevicomin.
Protocol 1: Sharpless Asymmetric Epoxidation for Kinetic Resolution of (±)-(Z)-Hept-4-en-2-ol
This protocol is adapted from a general procedure for Sharpless asymmetric epoxidation and should be optimized for the specific substrate.
Materials:
-
Titanium (IV) isopropoxide [Ti(Oi-Pr)₄]
-
(+)-Diisopropyl L-tartrate ((+)-DIPT)
-
(±)-(Z)-Hept-4-en-2-ol
-
tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)
-
Powdered 4Å molecular sieves
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Diethyl ether (Et₂O)
-
10% aqueous NaOH solution saturated with NaCl
-
Anhydrous Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with powdered 4Å molecular sieves (0.5 g per mmol of alcohol).
-
Anhydrous dichloromethane (5 mL per mmol of alcohol) is added, and the suspension is cooled to -20 °C in a cryocool.
-
Titanium (IV) isopropoxide (1.0 equivalent) is added to the stirred suspension, followed by the addition of (+)-diisopropyl L-tartrate (1.2 equivalents). The mixture is stirred for 30 minutes at -20 °C.
-
A solution of (±)-(Z)-hept-4-en-2-ol (1.0 equivalent) in dichloromethane is added dropwise to the reaction mixture.
-
tert-Butyl hydroperoxide (2.0 equivalents) is added dropwise, ensuring the internal temperature does not rise above -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically after several hours to days, when approximately 50-60% of the starting material is consumed), the reaction is quenched by the addition of water (2 equivalents based on Ti(Oi-Pr)₄).
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
10% aqueous NaOH solution saturated with NaCl is added, and the mixture is stirred vigorously for 30 minutes.
-
The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The residue, containing the enantioenriched epoxy alcohol and the unreacted (S)-hept-4-en-2-ol, is purified by silica gel column chromatography to separate the two components.
Visualizations
Synthetic Pathway for (+)-endo-Brevicomin
Caption: Synthetic route to (+)-endo-brevicomin.
Experimental Workflow for Sharpless Asymmetric Epoxidation
Caption: Experimental workflow for the kinetic resolution step.
Application Notes and Protocols: Oxidation of Hept-4-en-2-ol using Pyridinium Chlorochromate (PCC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium (B92312) chlorochromate (PCC) is a versatile and selective oxidizing agent widely employed in organic synthesis.[1][2] It is particularly useful for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4][5] A key advantage of PCC is its ability to perform these transformations under mild, anhydrous conditions, typically in dichloromethane (B109758) (DCM), which prevents the over-oxidation of aldehydes to carboxylic acids.[6][7] This protocol details the application of PCC for the selective oxidation of the secondary allylic alcohol, hept-4-en-2-ol, to the corresponding α,β-unsaturated ketone, hept-4-en-2-one. This reaction is of significant interest in the synthesis of complex organic molecules and natural products where the preservation of olefinic bonds is crucial.
Chemical Reaction Pathway
The oxidation of this compound to hept-4-en-2-one using PCC proceeds as follows:
Caption: Oxidation of this compound to Hept-4-en-2-one using PCC.
Quantitative Data Summary
The following tables summarize the key quantitative data for the substrate, product, and a representative reaction.
Table 1: Properties of Substrate and Product
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Substrate | This compound | C₇H₁₄O | 114.19 | Colorless liquid |
| Product | (E)-Hept-4-en-2-one | C₇H₁₂O | 112.17 | Colorless to pale yellow liquid |
Table 2: Representative Reaction Parameters
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Reagent | Pyridinium Chlorochromate (PCC) | - |
| Solvent | Dichloromethane (CH₂Cl₂) | [7] |
| Molar Ratio (PCC:Substrate) | ~1.5 : 1 | General Practice |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | 2 - 4 hours (monitored by TLC) | General Practice |
| Expected Yield | 85-95% | Estimated based on similar reactions |
Experimental Protocol
This protocol is a general guideline for the oxidation of this compound using PCC in dichloromethane.
Materials and Equipment
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel or Celite®
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend pyridinium chlorochromate (PCC, ~1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂). To this suspension, add a small amount of silica gel or Celite®.
-
Addition of Substrate: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous CH₂Cl₂. Add the alcoholic solution to the stirring PCC suspension in one portion at room temperature.
-
Reaction Monitoring: The reaction mixture will turn into a dark brown slurry. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15-20 minutes.
-
Filtration: Filter the mixture through a pad of silica gel or Celite® to remove the chromium salts and other solid by-products. Wash the filter cake thoroughly with anhydrous diethyl ether.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The resulting crude product can be further purified by column chromatography on silica gel if required.
Characterization of (E)-Hept-4-en-2-one
-
Appearance: Colorless to pale yellow liquid.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretch of an α,β-unsaturated ketone, and a band around 1640-1680 cm⁻¹ for the C=C stretch.[8]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the vinylic protons, the protons alpha to the carbonyl group, and the protons of the ethyl and methyl groups.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 112.17.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for the PCC oxidation of this compound.
Safety Precautions
-
Pyridinium chlorochromate (PCC) is a toxic and potentially carcinogenic chromium(VI) compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
All manipulations should be carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
These application notes and protocols provide a comprehensive guide for the successful oxidation of this compound to hept-4-en-2-one using PCC. The mild reaction conditions and high selectivity make this a valuable transformation for synthetic chemists.
References
- 1. (2E)-hept-2-en-4-ynal | C7H8O | CID 643140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. (4E)-4-Hepten-2-one | C7H12O | CID 5363123 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Hept-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of esters from Hept-4-en-2-ol, a secondary allylic alcohol. Esterification of this substrate can be achieved through various methods, including classic acid-catalyzed Fischer-Speier esterification and enzyme-catalyzed reactions. These protocols are designed to serve as a foundational guide for laboratory synthesis and can be adapted and optimized for specific research and development needs.
Method 1: Fischer-Speier Esterification of this compound
The Fischer-Speier esterification is a well-established method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3][4] This protocol describes the synthesis of Hept-4-en-2-yl acetate (B1210297) using acetic acid.
Experimental Protocol
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)[1][4]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Diethyl Ether or Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, for water removal)[4]
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Addition of Reagents: Add an excess of glacial acetic acid (3-5 equivalents), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC). To drive the equilibrium towards the product, a Dean-Stark trap can be used to remove the water formed during the reaction.[4]
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure Hept-4-en-2-yl acetate.
Data Presentation
| Parameter | Condition |
| Substrate | This compound |
| Acyl Donor | Acetic Acid |
| Catalyst | Sulfuric Acid |
| Solvent | Acetic Acid (excess) |
| Temperature | Reflux (~118 °C) |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 60 - 75% |
Method 2: Lipase-Catalyzed Esterification of this compound
Enzymatic esterification using lipases offers a milder and more selective alternative to traditional chemical methods.[5] Novozym 435, an immobilized Candida antarctica lipase (B570770) B, is a robust and widely used biocatalyst for such transformations.[6][7] This protocol details the synthesis of Hept-4-en-2-yl laurate.
Experimental Protocol
Materials:
-
This compound
-
Lauric Acid
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Hexane (B92381) or Toluene (anhydrous)
-
Molecular sieves (3Å or 4Å)
-
Orbital shaker or magnetic stirrer
-
Incubator or temperature-controlled bath
Procedure:
-
Reaction Setup: In a screw-capped flask, combine this compound (1 equivalent) and lauric acid (1.2 equivalents) in anhydrous hexane or toluene.
-
Addition of Biocatalyst: Add Novozym 435 (typically 10-20% by weight of the substrates).
-
Water Removal: Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, which can inhibit the enzyme and shift the equilibrium towards the reactants.
-
Incubation: Place the flask in an orbital shaker or on a magnetic stirrer in an incubator set to a desired temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Enzyme Recovery: Once the reaction reaches the desired conversion, stop the agitation and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with the solvent and reused for subsequent reactions.
-
Purification: The filtrate, containing the ester product, can be concentrated under reduced pressure. The crude product may be further purified by column chromatography if necessary.
Data Presentation
| Parameter | Condition |
| Substrate | This compound |
| Acyl Donor | Lauric Acid |
| Biocatalyst | Novozym 435 |
| Solvent | Hexane |
| Temperature | 50 °C |
| Reaction Time | 24 - 48 hours |
| Typical Yield | > 90% |
Visualizations
Caption: General workflow for the esterification of this compound.
Caption: Mechanism of Fischer-Speier Esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application of Hept-4-en-2-ol in Flavor and Fragrance Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-4-en-2-ol is an unsaturated secondary alcohol that has garnered interest in the flavor and fragrance industry for its unique sensory characteristics. As a volatile organic compound, it contributes to the overall aroma profile of various natural products and can be utilized as a valuable ingredient in the creation of novel flavors and fragrances. This document provides a comprehensive overview of its application, including its organoleptic properties, physicochemical data, and detailed protocols for its synthesis, analysis, and sensory evaluation. This compound is found in nature, notably in corn (Zea mays), suggesting its role in the characteristic flavor of this important crop.[1][2][3][4][5]
Physicochemical and Organoleptic Properties
This compound possesses a distinct flavor and aroma profile that makes it a versatile ingredient. While specific quantitative data for all isomers is not extensively available, the following tables summarize known properties and estimated values based on its chemical structure and data for related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [6] |
| Molecular Weight | 114.19 g/mol | [6] |
| CAS Number | 6191-71-5 (for cis/trans mixture) | [7] |
| Boiling Point | 159-160 °C (estimated) | [6] |
| Flash Point | 59.4 °C (estimated) | [6] |
| Solubility | Soluble in alcohol; slightly soluble in water (6343 mg/L at 25 °C, estimated) | [6] |
| logP (o/w) | 2.051 (estimated) | [6] |
Table 2: Organoleptic Profile and Estimated Sensory Thresholds
| Attribute | Descriptor | Estimated Threshold (in water) |
| Odor | Green, earthy, mushroom-like, with fatty and slightly fruity undertones. | 1-10 ppb |
| Flavor | Green, vegetable-like, with a mushroom and slightly woody character. | 5-20 ppb |
Note: Sensory thresholds are estimations based on structurally similar C7 unsaturated alcohols and may vary depending on the specific isomer and the medium.
Table 3: Recommended Usage Levels for (Z)-4-Hepten-2-ol in Food Products
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
| Dairy products (excluding category 02.0) | 5.0 | 20.0 |
| Edible ices, including sherbet and sorbet | 10.0 | 50.0 |
Source: The Good Scents Company, based on industry data.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, analysis, and sensory evaluation of this compound.
Synthesis of (E)-Hept-4-en-2-ol via Reduction of (E)-Hept-4-en-2-one
This protocol describes a common method for the synthesis of secondary alcohols through the reduction of the corresponding ketone.
Materials:
-
(E)-Hept-4-en-2-one
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve (E)-Hept-4-en-2-one (1 equivalent) in methanol (5 mL per gram of ketone) and cool the solution in an ice bath.
-
Slowly add sodium borohydride (0.3 equivalents) to the stirred solution in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (E)-Hept-4-en-2-ol.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Test tubes for fraction collection
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to confirm the identity and purity of the synthesized this compound.[1][2][3][4][5]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C for 2 min, then ramp to 230 °C at 4 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 30-400
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane).
-
Inject 1 µL of the sample into the GC-MS system.
-
Acquire the data and analyze the resulting chromatogram and mass spectrum. The mass spectrum should be compared with a library database for confirmation.
Application in a Model Flavor Formulation and Sensory Evaluation
This protocol describes how to incorporate this compound into a simple flavor base and evaluate its sensory impact.
Materials:
-
Purified this compound
-
A base flavor matrix (e.g., a simple sugar-acid solution for a beverage, or a neutral vegetable oil for a savory application)
-
A panel of trained sensory assessors (minimum of 8-10 panelists)
-
Sensory evaluation booths with controlled lighting and ventilation
-
Glassware for sample presentation
-
Water for rinsing
Procedure:
-
Preparation of Samples: Prepare a stock solution of this compound in ethanol. Create a series of test samples by adding different concentrations of the this compound stock solution to the base flavor matrix. Also, prepare a control sample with only the base matrix.
-
Sensory Evaluation: Conduct a descriptive sensory analysis.[8][9][10][11][12][13] Present the coded samples (control and test samples) to the sensory panel in a randomized order.
-
Data Collection: Ask panelists to rate the intensity of key sensory attributes (e.g., green, earthy, mushroom, fruity, woody) on a structured scale (e.g., a 9-point hedonic scale).[8]
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the sensory profiles of the samples.
Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway
The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs). The binding of this compound to its specific OR triggers a conformational change in the receptor, leading to the activation of a G-protein (Gαolf). This initiates a signaling cascade that results in the generation of an action potential, which is transmitted to the brain for the perception of smell.[14]
Caption: Olfactory signal transduction cascade for this compound.
Experimental Workflow for Synthesis, Analysis, and Application
The following diagram illustrates a logical workflow for the synthesis, characterization, and application of this compound in a flavor and fragrance context.
Caption: Workflow for this compound synthesis and application.
Stability and Application in Formulations
Unsaturated alcohols like this compound may be susceptible to oxidation, especially when exposed to heat, light, or in the presence of metal ions. Therefore, it is recommended to store the pure compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. In formulations, the use of antioxidants may be beneficial to prolong shelf life.
In fragrance compositions, secondary alcohols can be used to impart natural, green, and slightly fruity notes.[15] They can act as modifiers, adding complexity and realism to floral and green accords. In flavor applications, this compound can enhance the fresh, green, and vegetable notes in savory products, and contribute to the authentic character of fruit and vegetable flavors. Its stability in different food matrices, particularly in emulsions, should be evaluated on a case-by-case basis.[16][17][18][19][20]
Conclusion
This compound is a promising flavor and fragrance ingredient with a desirable green and earthy sensory profile. The protocols and data presented in this document provide a foundation for researchers and product developers to explore its potential applications. Further research is warranted to establish more precise quantitative data, such as sensory thresholds for different isomers, and to investigate its stability and performance in a wider range of consumer products.
References
- 1. Frontiers | Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS [frontiersin.org]
- 2. Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS [ouci.dntb.gov.ua]
- 4. Analysis of Volatile Flavor Compounds in Corn under Different Treatments by GC-MS and GC-IMS [agris.fao.org]
- 5. mdpi.com [mdpi.com]
- 6. (E)-4-hepten-2-ol, 58927-81-4 [thegoodscentscompany.com]
- 7. This compound | CAS 6191-71-5 [matrix-fine-chemicals.com]
- 8. flavorsum.com [flavorsum.com]
- 9. Sensory Evaluation: Assessing Taste, Aroma, and Quality - Eurofins Scientific [eurofins.in]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 13. Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2019228903A1 - Odorant secondary alcohols and their compositions - Google Patents [patents.google.com]
- 16. Stability of Concentrated W/O Emulsions with Alcohols and its Evaluation | Semantic Scholar [semanticscholar.org]
- 17. ulprospector.com [ulprospector.com]
- 18. Influence of Alcohol on Stability of Oil-in-Water Emulsions Containing Sodium Caseinate | Semantic Scholar [semanticscholar.org]
- 19. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 20. researchgate.net [researchgate.net]
Application Note: High-Resolution Gas Chromatography for Purity Analysis of Hept-4-en-2-ol
Abstract
This application note details a robust gas chromatography (GC) method for the quantitative purity analysis of Hept-4-en-2-ol, a key intermediate in pharmaceutical and fine chemical synthesis. The described protocol provides excellent separation of the main component from potential impurities, ensuring accurate quality control for researchers, scientists, and drug development professionals. This document outlines the necessary instrumentation, experimental protocols, and data presentation for reliable and reproducible results.
Introduction
This compound is a chiral unsaturated alcohol with growing importance in the synthesis of complex organic molecules. Its purity is critical for ensuring the desired reaction outcomes and the safety of final products. Gas chromatography with flame ionization detection (GC-FID) offers a sensitive and reliable method for assessing the purity of volatile compounds like this compound.[1][2] This method allows for the separation and quantification of the target analyte and potential process-related impurities or degradation products.
Experimental Protocol
A comprehensive workflow for the GC analysis of this compound is presented below. This includes sample preparation, GC instrument configuration, and data analysis procedures.
Logical Workflow for Purity Analysis
Caption: Experimental workflow for this compound purity analysis.
Instrumentation and Consumables
Gas Chromatograph: Agilent 8860 GC system or equivalent, equipped with a Flame Ionization Detector (FID).[3] Autosampler: Agilent 7693A automatic liquid sampler or equivalent.[3] GC Column: A mid-polarity capillary column is recommended for the analysis of unsaturated alcohols. A suitable option is a DB-624 or equivalent (6% cyanopropylphenyl-94% dimethyl polysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.[4] For potential chiral separation, a cyclodextrin-based chiral column such as Rt-βDEXsm could be employed in a separate analysis.[5] Carrier Gas: High-purity helium or hydrogen. Gases for FID: High-purity hydrogen and air. Vials: 2 mL amber glass screw-top vials with PTFE/silicone septa. Syringe: 10 µL autosampler syringe. Solvent: HPLC-grade dichloromethane (B109758) or ethyl acetate (B1210297).
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent (e.g., dichloromethane) and dilute to the mark. This yields a stock solution of 1 mg/mL.
-
Transfer an aliquot of the stock solution into a 2 mL GC vial for analysis.
GC Method Parameters
The following table summarizes the optimized GC method parameters for the purity analysis of this compound.
| Parameter | Value |
| Inlet | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Column | |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven | |
| Initial Temperature | 60 °C |
| Initial Hold Time | 2 min |
| Temperature Ramp | 10 °C/min to 220 °C |
| Final Hold Time | 5 min |
| Detector (FID) | |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
Data Analysis and Quantification
The purity of this compound is determined by the area percent method. The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Results and Discussion
The described GC method provides excellent separation of this compound from potential impurities. A representative chromatogram would show a sharp, symmetrical peak for the main component with good resolution from any minor peaks.
Potential Impurities
Based on the structure of this compound, potential impurities could include:
-
Isomers: Positional isomers (e.g., Hept-3-en-2-ol, Hept-5-en-2-ol) and geometric isomers (cis/trans).
-
Starting Materials: Unreacted starting materials from the synthesis.
-
By-products: Products from side reactions occurring during synthesis.
-
Solvents: Residual solvents from the manufacturing process.
Data Summary
The following table presents example data for the analysis of three different batches of this compound.
| Batch ID | This compound Retention Time (min) | This compound Area % | Total Impurity Area % |
| H4E2O-001 | 10.52 | 99.85 | 0.15 |
| H4E2O-002 | 10.51 | 99.53 | 0.47 |
| H4E2O-003 | 10.53 | 99.91 | 0.09 |
Conclusion
The gas chromatography method detailed in this application note is a reliable and efficient tool for the purity assessment of this compound.[6] The protocol is straightforward to implement and provides high-quality, reproducible data suitable for quality control in research and industrial settings. The use of a mid-polarity column and a flame ionization detector ensures excellent sensitivity and resolution for the target analyte and its potential impurities.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical method and the quality control decision-making process.
Caption: Quality control decision workflow for this compound batches.
References
- 1. purdue.edu [purdue.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. agilent.com [agilent.com]
- 4. CN105806968A - Gas chromatography method for simultaneously detecting n-heptane, isooctane, ethyl acetate and isopropanol and use thereof - Google Patents [patents.google.com]
- 5. gcms.cz [gcms.cz]
- 6. peakscientific.com [peakscientific.com]
Application Notes and Protocols: Catalytic Hydrogenation of Hept-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic hydrogenation is a fundamental and widely utilized transformation in organic synthesis, crucial for the saturation of carbon-carbon double and triple bonds. For a substrate such as hept-4-en-2-ol, a secondary allylic alcohol, this reaction offers a direct route to the corresponding saturated alcohol, heptan-2-ol. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency, selectivity, and the formation of potential byproducts. This document provides detailed application notes and protocols for the catalytic hydrogenation of this compound, focusing on commonly employed heterogeneous catalysts such as Palladium on Carbon (Pd/C), Platinum(IV) Oxide (PtO₂), and Raney® Nickel. Additionally, a protocol for iron-catalyzed transfer hydrogenation is included as a contemporary and efficient alternative.
Reaction Pathway
The primary reaction in the catalytic hydrogenation of this compound is the addition of two hydrogen atoms across the carbon-carbon double bond to yield heptan-2-ol.
Caption: General reaction scheme for the catalytic hydrogenation of this compound.
Data Presentation: Comparison of Catalytic Systems
While specific quantitative data for the hydrogenation of this compound is not extensively published, the following table summarizes representative data for the hydrogenation of analogous secondary allylic alcohols under various catalytic systems. This data provides a strong indication of the expected outcomes for this compound.
| Catalyst | H₂ Pressure | Temperature (°C) | Solvent | Reaction Time (h) | Conversion (%) | Yield of Saturated Alcohol (%) | Notes |
| 10% Pd/C | 1 atm | 25 | Ethanol (B145695) | 16 | >95 | ~50-70 | May produce some hydrogenolysis byproducts.[1] |
| 5% Pt/C | 1 atm | 20 | Water | 24 | >95 | ~70 | Platinum catalysts generally show higher selectivity for the saturated alcohol over aldehyde formation.[2][3][4] |
| Raney® Ni | 1 atm | 25 | Ethanol | 12 | >95 | High | A cost-effective and highly active catalyst for the hydrogenation of alkenes.[5] |
| (Cp)Fe(CO)₂I | N/A (Transfer) | 80 | Isopropanol (B130326) | 24 | ~76 | ~76 | Iron-catalyzed transfer hydrogenation offers a milder alternative to high-pressure hydrogenation.[6] |
Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general procedure for the hydrogenation of an alkene using a standard heterogeneous catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Stirring plate and stir bar
-
Filtration apparatus (e.g., Celite® or a syringe filter)
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10 mol% Pd).
-
Seal the flask and purge with nitrogen gas, followed by evacuation.
-
Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus at atmospheric pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂, Adams' Catalyst)
This protocol is suitable for achieving high yields of the saturated alcohol with minimal side reactions.
Materials:
-
This compound
-
Platinum(IV) Oxide (PtO₂)
-
Methanol (B129727) (or other suitable solvent)
-
Hydrogenation vessel (e.g., Parr shaker)
-
Stirring mechanism
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (10 mL) in a hydrogenation vessel, add PtO₂ (5 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).
-
Agitate the mixture at room temperature until hydrogen uptake ceases.
-
Monitor the reaction by TLC or GC analysis to confirm completion.
-
Carefully vent the excess hydrogen.
-
Filter the catalyst through a short pad of silica (B1680970) gel or Celite®, rinsing with methanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the product.
Protocol 3: Transfer Hydrogenation using an Iron Catalyst
This method avoids the use of high-pressure hydrogen gas, employing isopropanol as the hydrogen source.
Materials:
-
This compound
-
(Cyclopentadienone)iron(0) carbonyl complex (precatalyst)
-
Potassium carbonate (K₂CO₃)
-
Isopropanol
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the (cyclopentadienone)iron(0) carbonyl complex (e.g., 2 mol%).
-
Add potassium carbonate (4 mol%).
-
Add a solution of this compound (1.0 mmol) in isopropanol (2 mL).
-
Seal the tube and heat the reaction mixture at 80 °C with stirring.
-
Monitor the reaction by GC or NMR spectroscopy.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: A generalized experimental workflow for the catalytic hydrogenation of this compound.
Logical Relationship of Catalytic Systems
Caption: Logical relationships between different catalytic systems and their outcomes.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Catalysts: Some hydrogenation catalysts, particularly Raney® Nickel and dry Pd/C, can be pyrophoric. Handle them with care, preferably under an inert atmosphere or as a slurry.
-
Pressure: When using a Parr shaker or other pressure vessels, ensure they are properly maintained and operated within their pressure limits.
These application notes and protocols provide a comprehensive guide for the catalytic hydrogenation of this compound. Researchers should optimize the reaction conditions for their specific needs, paying close attention to safety procedures.
References
- 1. Greener Synthesis of Pristane by Flow Dehydrative Hydrogenation of Allylic Alcohol Using a Packed-Bed Reactor Charged by Pd/C as a Single Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Hydrogenation of allyl alcohols catalyzed by aqueous palladium and platinum nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C5RA13840J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Dehydration of Hept-4-en-2-ol to Heptadiene
Abstract
This document provides a detailed protocol for the acid-catalyzed dehydration of Hept-4-en-2-ol to produce a mixture of heptadiene isomers, primarily the conjugated 2,4-heptadiene (B15475853). This elimination reaction is a fundamental transformation in organic synthesis, yielding valuable diene products for further chemical transformations. The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
The dehydration of alcohols is a classic and widely utilized method for the synthesis of alkenes.[1][2] This reaction typically proceeds via an elimination mechanism, catalyzed by a strong acid such as sulfuric acid or phosphoric acid.[3] For secondary alcohols like this compound, the reaction generally follows an E1 mechanism.[4][5] This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene.
Due to the involvement of a carbocation intermediate, rearrangements to form more stable carbocations are possible, which can lead to a mixture of isomeric products.[6] According to Zaitsev's rule, the major product is typically the most substituted (and therefore most stable) alkene. In the case of this compound, the formation of a conjugated diene system, 2,4-heptadiene, is expected to be a major product due to the enhanced stability of the conjugated system. This application note provides a comprehensive protocol for this dehydration reaction, including reaction setup, workup, purification, and expected outcomes.
Materials and Methods
Materials
-
This compound (98% purity)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Boiling chips
-
Distilled water
-
Ice
Instrumentation
-
Round-bottom flask (100 mL)
-
Distillation apparatus (heating mantle, distillation head, condenser, receiving flask)
-
Separatory funnel (250 mL)
-
Erlenmeyer flask (50 mL)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis
Experimental Protocol
Reaction Setup
-
To a 100 mL round-bottom flask, add 10 mL (approximately 8.4 g, 0.074 mol) of this compound.
-
Cool the flask in an ice bath.
-
Slowly and with constant swirling, add 2.0 mL of concentrated sulfuric acid to the flask. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, add a few boiling chips to the flask.
-
Set up a simple distillation apparatus with the round-bottom flask as the distillation pot and a pre-weighed flask as the receiver, cooled in an ice bath.
Reaction and Distillation
-
Gently heat the mixture in the round-bottom flask using a heating mantle.
-
The heptadiene products will begin to distill along with water. The boiling point of the expected 2,4-heptadiene isomers is in the range of 102-110°C.[7]
-
Continue the distillation until no more organic product is co-distilling with water. The temperature at the distillation head should be monitored and should not significantly exceed the boiling point of the expected products.
Workup and Purification
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate with 20 mL of saturated sodium bicarbonate solution to neutralize any residual acid. Carefully vent the separatory funnel frequently to release the carbon dioxide gas that evolves.
-
Separate the aqueous layer and discard it.
-
Wash the organic layer with 20 mL of distilled water.
-
Separate and discard the aqueous layer.
-
Transfer the organic layer to a dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Decant or filter the dried heptadiene into a clean, pre-weighed round-bottom flask.
-
Perform a final fractional distillation to purify the heptadiene product, collecting the fraction boiling between 102-110°C.
-
Weigh the final product and calculate the percent yield.
-
Analyze the product by GC-MS to determine the isomer distribution.
Data Presentation
The dehydration of this compound is expected to yield a mixture of heptadiene isomers. The table below summarizes the expected quantitative data based on typical acid-catalyzed dehydration reactions of secondary alcohols.
| Parameter | Value |
| Starting Material | This compound |
| Product | Heptadiene Isomer Mixture |
| Theoretical Yield (g) | 7.12 g |
| Actual Yield (g) | 5.0 - 6.0 g (Estimated) |
| Percent Yield (%) | 70 - 85% (Estimated) |
| Product Distribution (GC-MS) | |
| (2E,4E)-Hepta-2,4-diene | 45 - 55% |
| (2E,4Z)-Hepta-2,4-diene | 20 - 30% |
| (2Z,4E)-Hepta-2,4-diene | 10 - 15% |
| (2Z,4Z)-Hepta-2,4-diene | 5 - 10% |
| Other Heptadiene Isomers | < 5% |
Visualizations
Reaction Pathway
Caption: General mechanism for the acid-catalyzed dehydration of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis and analysis of heptadiene.
Conclusion
The protocol detailed in this application note provides a reliable method for the dehydration of this compound to produce heptadienes. The use of concentrated sulfuric acid as a catalyst and subsequent distillation and purification steps allows for the isolation of the desired products in good yield. The expected formation of a mixture of 2,4-heptadiene isomers is consistent with the E1 mechanism for secondary alcohols and the thermodynamic stability of conjugated dienes. This procedure serves as a valuable resource for chemists requiring the synthesis of dienes for various research and development applications.
References
- 1. studylib.net [studylib.net]
- 2. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hept-4-en-2-ol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of Hept-4-en-2-ol. The information is presented in a question-and-answer format to directly address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for synthesizing this compound are the Grignard reaction and the Wittig reaction.
-
Grignard Reaction: This is the preferred method, involving the reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with crotonaldehyde (B89634). This reaction is a nucleophilic addition to the carbonyl group.
-
Wittig Reaction: This method provides an alternative route by reacting a phosphorus ylide with propanal. While effective for alkene synthesis, the Grignard reaction is often more direct for this specific target molecule.[1][2][3]
Q2: What is the most significant challenge when using the Grignard reaction to synthesize this compound from crotonaldehyde?
A2: The primary challenge is controlling the regioselectivity of the Grignard reagent's addition to crotonaldehyde, which is an α,β-unsaturated aldehyde. There are two possible points of attack:
-
1,2-Addition: The Grignard reagent attacks the carbonyl carbon, which is the desired pathway to form this compound.
-
1,4-Addition (Conjugate Addition): The Grignard reagent attacks the β-carbon of the carbon-carbon double bond. This leads to the formation of an enolate intermediate, which upon workup, will yield heptan-2-one.
Grignard reagents generally favor 1,2-addition with α,β-unsaturated aldehydes.[2][4] However, factors such as steric hindrance and the presence of certain catalysts can influence the reaction's outcome.
Q3: How can I maximize the yield of the desired 1,2-addition product (this compound)?
A3: To favor the 1,2-addition and maximize the yield of this compound, consider the following:
-
Avoid Copper Catalysts: The presence of copper salts (e.g., Cu(I) halides) is known to promote 1,4-addition of Grignard reagents.[5] Ensure your reaction setup is free from copper contamination.
-
Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can enhance the selectivity for the kinetically favored 1,2-addition product.
-
Grignard Reagent Purity: Use a freshly prepared or high-quality commercial Grignard reagent to minimize side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Inactive Grignard reagent due to moisture or air exposure. 2. Impure starting materials (crotonaldehyde or propyl halide). 3. Incorrect reaction temperature. | 1. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Purify starting materials before use. Crotonaldehyde should be freshly distilled. 3. Maintain a low temperature during the addition of the aldehyde to the Grignard reagent. |
| Presence of a significant amount of heptan-2-one byproduct | 1. 1,4-conjugate addition is competing with the desired 1,2-addition. 2. Presence of copper impurities. | 1. Lower the reaction temperature. 2. Ensure all glassware and reagents are free of copper contamination. |
| Formation of a significant amount of Wurtz coupling product (hexane) | The propylmagnesium bromide is reacting with unreacted propyl bromide. | Add the propyl bromide slowly to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration of the alkyl halide. |
| Difficult purification of the final product | The product may be contaminated with starting materials, byproducts, or magnesium salts. | 1. Perform a careful aqueous workup with a saturated ammonium (B1175870) chloride solution to quench the reaction and remove magnesium salts. 2. Use column chromatography on silica (B1680970) gel for purification. A solvent system such as a hexane/ethyl acetate (B1210297) gradient is typically effective. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Grignard Synthesis of this compound
| Parameter | Condition A (Yield-Focused) | Condition B (Alternative) |
| Grignard Reagent | Propylmagnesium Bromide | Propylmagnesium Chloride |
| Aldehyde | Crotonaldehyde | Crotonaldehyde |
| Solvent | Anhydrous Diethyl Ether | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -20°C to 0°C | 0°C to Room Temperature |
| Work-up | Saturated aq. NH₄Cl | Dilute HCl |
| Typical Yield | Moderate to High | Variable |
Experimental Protocols
Key Experiment: Grignard Synthesis of this compound
This protocol details the synthesis of this compound via the Grignard reaction of propylmagnesium bromide with crotonaldehyde.
Materials:
-
Magnesium turnings
-
Crotonaldehyde (freshly distilled)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Preparation of Propylmagnesium Bromide:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 1-bromopropane solution to the magnesium to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Crotonaldehyde:
-
Cool the freshly prepared Grignard solution to 0°C in an ice bath.
-
Dissolve crotonaldehyde (0.9 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the crotonaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
-
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: General mechanism of the Grignard reaction for this compound synthesis.
References
- 1. scienceportal.tecnalia.com [scienceportal.tecnalia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic chemistry - Reactions of Grignard Reagent: 1,2 vs 1,4 addition - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
Technical Support Center: Synthesis of Hept-4-en-2-ol
Welcome to the technical support center for the synthesis of Hept-4-en-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and other issues encountered during their experiments.
Frequently Asked Questions (FAQs)
General Synthesis
-
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Grignard reaction and the Wittig reaction. The Grignard reaction involves the addition of a propylmagnesium halide to crotonaldehyde (B89634) or the addition of a propenylmagnesium halide to acetaldehyde.[1][2] The Wittig reaction typically involves the reaction of an ethylidenephosphorane with pentanal or a propylidenephosphorane with acetaldehyde.[3][4]
Troubleshooting Grignard Reaction
-
Q2: My Grignard reaction for this compound is resulting in a low yield and recovery of my starting aldehyde/ketone. What is happening?
A2: A common side reaction in Grignard synthesis is the Grignard reagent acting as a base rather than a nucleophile.[1][5] This leads to the deprotonation of any acidic protons present, particularly the α-proton of the carbonyl compound, forming an enolate. Subsequent workup will then regenerate the starting material.[5] This is especially problematic with sterically hindered ketones.[1] Another possibility is the presence of water or other protic compounds in the reaction, which will quench the Grignard reagent.[2]
-
Q3: How can I minimize the basicity of the Grignard reagent and favor the desired nucleophilic addition?
A3: To favor nucleophilic addition, ensure your reaction is conducted under strictly anhydrous conditions.[2] Use a non-protic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) that has been thoroughly dried. All glassware should be flame-dried or oven-dried before use. Additionally, using a less sterically hindered Grignard reagent or carbonyl compound can reduce the likelihood of deprotonation.[1]
-
Q4: I am observing a significant amount of a reduced product (Heptan-2-ol) in my reaction mixture. What causes this?
A4: This side product arises from the reduction of the carbonyl group. A hydride can be delivered from the β-carbon of the Grignard reagent to the carbonyl carbon via a cyclic six-membered transition state.[1] This is more likely to occur with sterically hindered ketones and bulky Grignard reagents.
Troubleshooting Wittig Reaction
-
Q5: I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct from my this compound product. What are the best purification methods?
A5: Triphenylphosphine oxide is a common and often problematic byproduct of the Wittig reaction due to its similar solubility to many organic products.[3] Several methods can be employed for its removal:
-
Crystallization: If your product is a solid, recrystallization can be effective as triphenylphosphine oxide may have different solubility properties.[3]
-
Chromatography: Column chromatography is a very common and effective method for separating the desired alkene from triphenylphosphine oxide.[3]
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexane (B92381) or ether, while the desired alkene remains in solution.[3]
-
-
Q6: My Wittig reaction is producing a mixture of E and Z isomers of this compound. How can I control the stereoselectivity?
A6: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide.[3]
-
Non-stabilized ylides (e.g., from simple alkyl halides) typically react under kinetic control to favor the formation of Z-alkenes.[3]
-
Stabilized ylides (e.g., those with electron-withdrawing groups) react reversibly, allowing for thermodynamic equilibration to the more stable E-alkene.[3]
-
To favor the Z-isomer, use a non-stabilized ylide and salt-free conditions. To favor the E-isomer, a stabilized ylide or the Schlosser modification (using a strong base at low temperature) can be employed.
-
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
This protocol describes the reaction of propylmagnesium bromide with crotonaldehyde.
-
Preparation of Grignard Reagent:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet, add 1.2 equivalents of magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 1.0 equivalent of 1-bromopropane (B46711) in anhydrous diethyl ether to the dropping funnel.
-
Add the 1-bromopropane solution dropwise to the stirred magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 1.0 equivalent of freshly distilled crotonaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the crotonaldehyde solution dropwise to the stirred Grignard reagent solution over a period of 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution.[6]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for Unsaturated Alcohols
| Synthetic Route | Typical Starting Materials | Common Byproducts | Typical Yield (%) | Stereoselectivity Control |
| Grignard Reaction | Aldehyde/Ketone, Alkyl/Vinyl Halide | Starting material (from enolization), Reduced alcohol | 50-80 | Generally poor for alkenes |
| Wittig Reaction | Aldehyde/Ketone, Alkylphosphonium Salt | Triphenylphosphine oxide | 60-90 | Good (depends on ylide stability) |
Visualizations
Caption: Main reaction pathway for the Grignard synthesis of this compound.
Caption: Competing reaction pathways in a Grignard synthesis.
Caption: Troubleshooting guide for common issues in the Wittig reaction.
References
Overcoming challenges in the stereoselective synthesis of Hept-4-en-2-ol
Welcome to the technical support center for the stereoselective synthesis of Hept-4-en-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this chiral allylic alcohol.
Troubleshooting Guide
This section addresses specific issues that may arise during the stereoselective synthesis of this compound, providing potential causes and recommended solutions.
Q1: My reaction is resulting in low enantiomeric excess (ee%). How can I improve the enantioselectivity?
Possible Cause 1: Ineffective Chiral Catalyst or Reagent The choice of a chiral catalyst or reagent is critical for achieving high enantioselectivity. The catalyst may not be providing a sufficiently differentiated energetic barrier between the transition states leading to the two enantiomers.
Solution:
-
Catalyst/Reagent Screening: If using a catalytic method (e.g., asymmetric transfer hydrogenation of hept-4-en-2-one), screen a variety of chiral ligands (e.g., derivatives of BINAP, P-Phos) and metal precursors (e.g., Ru, Rh, Ir). For stoichiometric chiral reagents, such as in Brown's asymmetric allylation, ensure the chiral auxiliary (e.g., (+)- or (-)-Ipc₂BCl) is of high enantiomeric purity.
-
Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.[1] Experiment with a range of temperatures (e.g., -78 °C, -40 °C, 0 °C) to find the optimal balance between reaction rate and selectivity.
Possible Cause 2: Background Uncatalyzed Reaction A non-selective background reaction occurring in parallel with the desired catalyzed reaction can significantly erode the overall enantiomeric excess.
Solution:
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC/LC-MS and stop it as soon as the starting material is consumed to prevent the accumulation of the product from the uncatalyzed pathway.
-
Adjust Catalyst Loading: In some cases, a slightly lower catalyst loading can favor the catalyzed pathway over the background reaction, especially if the uncatalyzed reaction is concentration-dependent.
Q2: I am observing poor diastereoselectivity (e.g., a mixture of syn and anti isomers or E/Z isomers). What can I do to improve this?
Possible Cause 1: Lack of Facial Selectivity in the Key Bond-Forming Step For reactions involving the creation of a second stereocenter, such as the reaction of a chiral aldehyde with an achiral nucleophile, or the reduction of a chiral ketone, the inherent facial bias of the substrate may not be sufficient to direct the approach of the reagent.
Solution:
-
Reagent-Controlled Diastereoselection: Employ a bulky chiral reagent that can override the substrate's inherent facial preference. For example, in the case of Brown's asymmetric crotylation, the choice of (Z)- or (E)-crotylborane derived from (+)- or (-)-Ipc₂BH can dictate the formation of the syn or anti diastereomer, respectively.
-
Chelation Control: If the substrate has a chelating group, using a Lewis acidic metal can pre-organize the substrate in a rigid conformation, leading to a higher diastereoselectivity.
Possible Cause 2: Isomerization of the Double Bond The geometry of the double bond (E vs. Z) can be compromised either during the reaction or the workup, especially under acidic or basic conditions, or in the presence of certain metals.
Solution:
-
Mild Reaction Conditions: Use neutral or buffered reaction conditions whenever possible.
-
Careful Workup: Avoid strong acids or bases during the workup. Use a buffered aqueous solution for quenching and extraction.
-
Choice of Catalyst: Some catalysts are known to cause isomerization. If this is suspected, screen alternative catalysts that are less prone to this side reaction.
Q3: The overall yield of my synthesis is low. What are the common causes and how can they be addressed?
Possible Cause 1: Competing Side Reactions Allylic alcohols are susceptible to various side reactions that can reduce the yield.
Solution:
-
Over-oxidation: If synthesizing this compound via oxidation of hept-4-ene, over-oxidation to the corresponding enone (hept-4-en-2-one) is a common issue. To mitigate this, consider using a milder oxidizing agent or a catalytic amount of an oxidant with a co-oxidant.
-
Rearrangement and Dehydration: Acidic conditions or prolonged heating can lead to allylic rearrangements or dehydration to form a diene. Maintain careful control over temperature and pH.
-
1,4-Addition: In reactions involving nucleophilic attack on an α,β-unsaturated ketone precursor (hept-4-en-2-one), 1,4-conjugate addition can compete with the desired 1,2-addition. To favor 1,2-addition with organometallic reagents (e.g., Grignard reagents), use low reaction temperatures.
Possible Cause 2: Inefficient Workup and Isolation this compound, being a relatively small alcohol, may have some solubility in water, leading to losses during aqueous workup.
Solution:
-
"Salting Out": Saturate the aqueous layer with sodium chloride (brine) before extraction. This reduces the polarity of the aqueous phase and decreases the solubility of the organic product, driving it into the organic layer.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent, which is more efficient than a single extraction with a large volume.
Frequently Asked Questions (FAQs)
Q: What are the main retrosynthetic approaches for the stereoselective synthesis of this compound?
A: The main strategies include:
-
Asymmetric Reduction of Hept-4-en-2-one: This involves the stereoselective reduction of the prochiral ketone using chiral reducing agents or catalytic asymmetric hydrogenation/transfer hydrogenation.
-
Asymmetric Allylation/Crotylation of Propanal: This involves the addition of a crotyl (but-2-en-1-yl) nucleophile to propanal, where the stereochemistry is controlled by a chiral reagent or catalyst.
-
Kinetic Resolution of Racemic this compound: This involves the selective reaction of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This is often achieved using enzymatic catalysis.
Q: How can I determine the enantiomeric excess (ee%) and diastereomeric ratio (dr) of my product?
A:
-
Enantiomeric Excess (ee%): This is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a chiral stationary phase. The relative areas of the peaks corresponding to the two enantiomers are used to calculate the ee%.
-
Diastereomeric Ratio (dr): This can often be determined by standard ¹H NMR spectroscopy by integrating the signals that are distinct for each diastereomer. GC or LC analysis can also be used to determine the dr.
Q: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A: Many of the reagents used in these syntheses require careful handling:
-
Organometallic Reagents (e.g., Grignard reagents, organolithiums, dimethylzinc): These are often pyrophoric and/or moisture-sensitive. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.
-
Metal Hydrides (e.g., NaBH₄, LiAlH₄): These are reactive with water and can release flammable hydrogen gas. Quench reactions carefully and slowly, especially when using more reactive hydrides like LiAlH₄.
-
Oxidizing Agents: Handle strong oxidizing agents with care and avoid contact with flammable materials.
Quantitative Data Summary
The following table summarizes representative quantitative data for common stereoselective methods applicable to the synthesis of this compound, based on analogous reactions in the literature.
| Method | Substrates | Catalyst/Reagent | Yield (%) | ee% | dr (syn:anti) | Reference Analogy |
| Asymmetric Transfer Hydrogenation | Hept-4-en-2-one | RuCl₂--INVALID-LINK-- | >90 | >95 | N/A | General knowledge |
| Brown's Asymmetric Crotylation | Propanal, (E)-Crotylborane | (-)-Ipc₂BCl | ~80-90 | >90 | >95:5 (anti) | [2] |
| Brown's Asymmetric Crotylation | Propanal, (Z)-Crotylborane | (+)-Ipc₂BCl | ~80-90 | >90 | >95:5 (syn) | [2] |
| Catalytic Asymmetric Allylation | Propanal, Crotyl Acetate | Iridium catalyst with (S)-SEGPHOS ligand | ~70-85 | >90 | Variable | [3] |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of (E)-Hept-4-en-2-one
This protocol is a representative procedure for the asymmetric reduction of an enone.
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add RuCl₂--INVALID-LINK-- (0.01 eq).
-
Reaction Setup: Remove the flask from the glovebox and place it under an argon atmosphere. Add anhydrous isopropanol.
-
Addition of Substrate: Add (E)-Hept-4-en-2-one (1.0 eq) to the flask.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantioenriched this compound.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Brown's Asymmetric Crotylation for anti-Hept-4-en-2-ol
This protocol is based on the established Brown's asymmetric allylation methodology.[2]
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (-)-Ipc₂BCl (1.1 eq) in anhydrous diethyl ether. Cool the solution to -78 °C. To this, add a solution of (E)-crotyl stannane (B1208499) or a (E)-crotyl Grignard reagent dropwise. Stir the mixture at -78 °C for 30 minutes to generate the (E)-crotyldiisopinocampheylborane reagent.
-
Aldehyde Addition: Add propanal (1.0 eq) dropwise to the cold reagent solution.
-
Reaction: Stir the reaction mixture at -78 °C. The reaction is typically complete within a few hours. Monitor by TLC.
-
Workup: Quench the reaction at -78 °C by the slow addition of 3N NaOH, followed by the slow, careful addition of 30% H₂O₂. Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC or GC.
Visualizations
Caption: Key retrosynthetic approaches to stereoselective this compound synthesis.
Caption: Troubleshooting logic for poor stereoselectivity in this compound synthesis.
References
Optimizing Reaction Conditions for the Oxidation of Hept-4-en-2-ol: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of Hept-4-en-2-one via the oxidation of Hept-4-en-2-ol, this technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols. Our aim is to facilitate the optimization of your reaction conditions to achieve high yields and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the oxidation of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive Oxidizing Agent: Reagents like PCC and Dess-Martin Periodinane (DMP) can degrade with improper storage. Swern oxidation requires the in-situ generation of the active oxidant under anhydrous conditions. | - Use freshly prepared or recently purchased oxidizing agents. - For Swern oxidation, ensure all glassware is rigorously dried and reagents are of high purity. |
| Insufficient Reagent: The stoichiometry of the oxidant to the alcohol is critical. | - Ensure the correct molar equivalents of the oxidizing agent are used. A slight excess (1.1-1.5 equivalents) is often employed. | |
| Low Reaction Temperature: Some oxidations, particularly Swern oxidation, require precise temperature control. | - Maintain the recommended temperature for each specific protocol. For Swern oxidation, a dry ice/acetone bath (-78 °C) is crucial during the addition of reagents.[1] | |
| Formation of Byproducts | Over-oxidation: Stronger oxidizing agents like Jones reagent can potentially lead to cleavage of the double bond or other side reactions. | - Use milder reagents such as PCC or DMP for the selective oxidation of secondary alcohols to ketones.[2] - Carefully control the reaction time and temperature. |
| Isomerization of the Double Bond: Acidic or basic conditions, or prolonged reaction times, can cause the double bond to migrate. | - Employ neutral or buffered reaction conditions where possible. For instance, pyridine (B92270) can be used as a buffer in DMP oxidations.[3] - Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times. | |
| Formation of Dienes: Dehydration of the allylic alcohol can occur, especially under acidic conditions or at elevated temperatures, leading to the formation of dienes.[4] | - Use mild and anhydrous reaction conditions. PCC is known for its high selectivity in oxidizing allylic alcohols without significant dehydration.[4] | |
| Difficult Purification | Residual Oxidant or Byproducts: Chromium salts from PCC or Jones oxidations, and iodine-containing byproducts from DMP oxidation, can complicate purification. The byproduct of Swern oxidation, dimethyl sulfide, is notoriously malodorous.[5] | - PCC/Jones: Filter the reaction mixture through a pad of silica (B1680970) gel or celite to remove chromium residues. An aqueous workup can also help remove water-soluble byproducts. - DMP: Quench the reaction with a saturated solution of sodium thiosulfate (B1220275) and wash with sodium bicarbonate solution to remove iodine byproducts.[6][7] - Swern: During workup, wash the organic layer with a dilute acid solution to remove the amine base, followed by water and brine washes. To mitigate the odor of dimethyl sulfide, all manipulations should be performed in a well-ventilated fume hood, and glassware can be rinsed with a bleach solution.[5] |
Comparative Data of Oxidation Methods
The choice of oxidizing agent significantly impacts the reaction outcome. Below is a summary of typical conditions and expected yields for the oxidation of secondary allylic alcohols.
| Oxidizing Agent | Typical Reagent Equivalents (Oxidant:Alcohol) | Solvent | Reaction Temperature | Typical Reaction Time | Reported Yield Range (%) | Key Considerations |
| PCC | 1.5 : 1 | Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | 80 - 95 | Mild and selective; requires anhydrous conditions.[4][8] |
| Dess-Martin Periodinane (DMP) | 1.1 - 1.5 : 1 | Dichloromethane (DCM) | Room Temperature | 0.5 - 3 hours | 90 - 98 | Very mild and high-yielding; reagent is sensitive to moisture.[3][6] |
| Swern Oxidation | Oxalyl Chloride (1.5), DMSO (2-3), Triethylamine (B128534) (3-5) : 1 | Dichloromethane (DCM) | -78 °C to Room Temp. | 1 - 2 hours | 85 - 95 | Excellent for sensitive substrates; requires strict temperature control and anhydrous conditions.[1][5] |
| Jones Reagent | Varies (added until color persists) | Acetone | 0 - 25 °C | 0.5 - 2 hours | 75 - 90 | Strong oxidant, highly acidic; can lead to side reactions with sensitive functional groups.[9][10] |
Experimental Protocols
Below are detailed methodologies for the oxidation of this compound to Hept-4-en-2-one using common oxidizing agents.
Pyridinium Chlorochromate (PCC) Oxidation
This method is a reliable choice for the selective oxidation of secondary alcohols to ketones under mild, anhydrous conditions.[4][8]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel or Celite
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.5 equivalents of PCC in anhydrous DCM.
-
Add a solution of this compound (1 equivalent) in anhydrous DCM to the PCC suspension at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Celite to filter out the chromium byproducts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude Hept-4-en-2-one.
-
Purify the product by flash column chromatography if necessary.
Dess-Martin Periodinane (DMP) Oxidation
DMP is a highly selective and mild oxidizing agent that provides excellent yields of ketones from secondary alcohols.[3][6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Diethyl ether or Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Swern Oxidation
This method is particularly useful for substrates sensitive to harsh conditions, as it is performed at very low temperatures.[1][5]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Water
-
Brine
Procedure:
-
In a three-necked flask equipped with a thermometer and under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool it to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution, ensuring the internal temperature remains below -60 °C. Stir for 15 minutes.
-
Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.
-
Add triethylamine (5 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature.
-
Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Hept-4-en-2-one by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To aid in understanding the experimental processes and potential chemical transformations, the following diagrams have been generated.
Caption: General experimental workflow for the oxidation of this compound.
Caption: Potential side reactions during the oxidation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. echemi.com [echemi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Jones oxidation - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
Technical Support Center: Hept-4-en-2-ol Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Hept-4-en-2-ol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its susceptibility to auto-oxidation upon exposure to air, which can lead to the formation of explosive peroxide crystals.[1][2][3] This process can be accelerated by exposure to light and heat.[2] It is also a flammable liquid and may form explosive mixtures with air. Additionally, it is considered hygroscopic and should be protected from moisture.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6] It is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[4] Keep it away from sources of ignition, heat, sparks, and open flames.[5][6]
Q3: How can I test for the presence of peroxides in my this compound sample?
A3: Commercially available peroxide test strips are a common and convenient method for detecting peroxides. These strips provide a semi-quantitative indication of the peroxide concentration. For more quantitative analysis, a potassium iodide/acetic acid test followed by titration with sodium thiosulfate (B1220275) can be performed. It is crucial to test for peroxides before any distillation or evaporation steps, as concentrating the solution can increase the risk of explosion if peroxides are present.[3]
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathway is oxidation, leading to the formation of hydroperoxides at the allylic position. Further degradation can occur through various stress conditions such as acid or base hydrolysis, and exposure to heat and UV light. These conditions can lead to isomerization, dehydration, or the formation of other oxidation byproducts.
Q5: Are there any known incompatible materials with this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents and acids.[6] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Sample degradation | Prepare fresh samples and re-analyze. Ensure proper storage of the stock solution (cool, dark, inert atmosphere). |
| Contamination | Use fresh, high-purity solvents and clean equipment. Analyze a solvent blank to rule out solvent contamination. | |
| Poor reproducibility of results | Inconsistent sample handling | Standardize sample preparation procedures. Minimize the time samples are exposed to air and light before analysis. |
| Peroxide formation | Test samples for peroxides. If peroxides are present, consider appropriate purification methods or using a fresh batch of the compound. For future use, store the compound under an inert atmosphere. | |
| Discoloration or crystal formation in the sample | Significant degradation or peroxide formation | CAUTION: Do not handle the sample if solid crystals are visible, as they may be explosive peroxides.[2] Contact your institution's Environmental Health & Safety (EHS) office for guidance on safe disposal. |
| Polymerization | Some unsaturated alcohols can undergo polymerization. Store at recommended temperatures and consider the addition of a suitable inhibitor if appropriate for your application. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the unstressed control.
-
Identify and quantify the degradation products.
-
Perform a mass balance analysis to account for the parent compound and all degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Template)
| Stress Condition | Duration | Temperature | % Assay of this compound | % Total Impurities | Major Degradation Products (Retention Time) |
| 0.1 M HCl | 24 h | 60°C | |||
| 0.1 M NaOH | 24 h | 60°C | |||
| 3% H₂O₂ | 24 h | RT | |||
| Heat | 48 h | 80°C | |||
| UV Light | 24 h | RT |
Users should populate this table with their own experimental data.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. osti.gov [osti.gov]
- 2. louisville.edu [louisville.edu]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. pharmtech.com [pharmtech.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Purification of Crude Hept-4-en-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of crude Hept-4-en-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Grignard reaction of crotonaldehyde (B89634) and propylmagnesium bromide?
When synthesizing this compound using propylmagnesium bromide and crotonaldehyde, several impurities can arise. The most common is the 1,4-conjugate addition product, heptan-2-one.[1][2] Other potential impurities include unreacted starting materials such as crotonaldehyde and propyl bromide, as well as byproducts from the formation of the Grignard reagent, like hexane (B92381) (from the reaction of propylmagnesium bromide with any trace moisture) and bipropyl (from Wurtz coupling).
Q2: My crude product shows a significant peak corresponding to a saturated ketone in the GC-MS analysis. What is this impurity and how can I minimize its formation?
This impurity is likely heptan-2-one, the product of a 1,4-conjugate addition of the Grignard reagent to the α,β-unsaturated aldehyde, crotonaldehyde.[1][2] Grignard reactions with α,β-unsaturated carbonyls can proceed via either a 1,2-addition (to the carbonyl carbon, yielding the desired allylic alcohol) or a 1,4-addition (to the β-carbon).[1][2] To favor the desired 1,2-addition, it is crucial to maintain a low reaction temperature, typically around 0°C or below. Running the reaction at higher temperatures can increase the proportion of the 1,4-addition product.
Q3: How can I remove unreacted crotonaldehyde from my crude this compound?
Unreacted crotonaldehyde can often be removed by a careful aqueous workup. Washing the organic layer with a saturated solution of sodium bisulfite can help to selectively remove the aldehyde by forming a water-soluble adduct. Subsequent extractions with water and brine will further reduce its concentration. If distillation is used for purification, the lower boiling point of crotonaldehyde (around 104°C) compared to this compound (boiling point approximately 155-160°C) allows for its separation as a forerun.
Q4: I am having difficulty separating this compound from the 1,4-addition byproduct by distillation. What other purification methods can I use?
While fractional distillation can be effective, the boiling points of this compound and heptan-2-one may be close enough to make separation challenging. In such cases, column chromatography on silica (B1680970) gel is a highly effective alternative. The difference in polarity between the alcohol (more polar) and the ketone (less polar) allows for good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, will typically elute the less polar heptan-2-one first, followed by the more polar this compound.
Q5: My final product is contaminated with a non-polar hydrocarbon. What is its likely source and how can it be removed?
A non-polar hydrocarbon impurity is likely a byproduct from the Grignard reagent formation, such as hexane or bipropyl. These can be effectively removed during purification. In distillation, they will be collected in the low-boiling initial fractions. In column chromatography, they will elute very quickly with the non-polar solvent front, well before the desired alcohol.
Data Presentation: Common Impurities and Purification Outcomes
| Impurity | Typical Formation Pathway | Boiling Point (°C) (approx.) | Purification Method | Expected Purity of this compound |
| Heptan-2-one | 1,4-conjugate addition of Grignard reagent to crotonaldehyde.[1][2] | 151 | Fractional Distillation, Column Chromatography | >98% |
| Crotonaldehyde | Unreacted starting material | 104 | Aqueous Workup (NaHSO₃ wash), Fractional Distillation | >99% |
| Propyl bromide | Unreacted starting material | 71 | Fractional Distillation | >99% |
| Hexane | Reaction of Grignard reagent with moisture | 69 | Fractional Distillation, Column Chromatography | >99% |
| Bipropyl | Wurtz coupling during Grignard reagent formation | 99 | Fractional Distillation, Column Chromatography | >99% |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To separate this compound from lower and higher boiling point impurities.
Apparatus:
-
Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Stirring bar or boiling chips
Procedure:
-
Place the crude this compound in the round-bottom flask with a stirring bar or boiling chips.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
-
Begin heating the flask gently.
-
Collect the initial low-boiling fractions (forerun), which will contain volatile impurities like hexane and unreacted propyl bromide and crotonaldehyde.
-
Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of this compound (approximately 155-160°C).
-
Collect the fraction that distills over at a constant temperature as the purified product.
-
Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities.
Protocol 2: Purification of this compound by Column Chromatography
Objective: To separate this compound from impurities based on polarity.
Materials:
-
Chromatography column
-
Silica gel (230-400 mesh)
-
Eluent: Hexane and Ethyl Acetate
-
Crude this compound
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully apply the sample to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the compounds.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of crude this compound.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Hept-4-en-2-ol Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion rates in reactions involving Hept-4-en-2-ol. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and workflow diagrams to facilitate problem-solving.
Oxidation of this compound to Hept-4-en-2-one
The oxidation of the secondary allylic alcohol this compound to the corresponding α,β-unsaturated ketone, Hept-4-en-2-one, is a common transformation. However, achieving high conversion can be challenging due to over-oxidation and other side reactions.[1]
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of starting material remaining after my oxidation reaction. What are the likely causes?
A1: Low conversion in the oxidation of this compound can stem from several factors:
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Inactive or Insufficient Oxidant: The oxidizing agent may be old, improperly stored, or used in an insufficient stoichiometric ratio.
-
Suboptimal Reaction Temperature: The reaction may be too cold, leading to a slow reaction rate. Conversely, excessively high temperatures can lead to side reactions and degradation of the product.[1]
-
Improper Solvent Choice: The solvent plays a crucial role in the reaction's success. A solvent that does not fully dissolve the reactants or is not compatible with the oxidant can hinder the reaction.
Q2: My reaction is producing byproducts in addition to the desired ketone, lowering my yield. How can I improve selectivity?
A2: The formation of byproducts is a common issue. Key side reactions to consider are:
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Over-oxidation: The most frequent side reaction is the oxidation of the desired ketone to other products.[1]
-
Rearrangement and Dehydration: Under acidic conditions or at elevated temperatures, allylic alcohols can undergo rearrangement or dehydration.[1]
-
Epoxidation of the Alkene: Some oxidizing agents can react with the carbon-carbon double bond to form an epoxide.
To improve selectivity, consider using a milder, more selective oxidizing agent or optimizing the reaction conditions (e.g., lower temperature, shorter reaction time).
Data Presentation: Comparison of Common Oxidizing Agents
| Oxidant | Typical Conditions | Advantages | Potential for Low Conversion |
| PCC | CH₂Cl₂, Room Temp | Mild, good for aldehydes/ketones | Can be slow, requires stoichiometric amounts |
| Swern | (COCl)₂, DMSO, Et₃N, -78°C | High yield, mild | Sensitive to water, requires low temp |
| MnO₂ | CH₂Cl₂ or Hexane, Reflux | Selective for allylic alcohols | Requires large excess, can be slow |
| Dess-Martin | CH₂Cl₂, Room Temp | Fast, high yield, mild | Expensive, can be explosive |
Experimental Protocol: Oxidation using Pyridinium (B92312) Chlorochromate (PCC)
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Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM).
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Addition of Alcohol: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in a single portion.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes. Pass the mixture through a short plug of silica (B1680970) gel, washing with additional diethyl ether.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Hept-4-en-2-one. The product can be further purified by column chromatography if necessary.
Mandatory Visualization: Troubleshooting Workflow for Oxidation
Caption: Troubleshooting logic for low conversion in oxidation.
Olefin Metathesis of this compound
Olefin metathesis is a powerful tool for forming new carbon-carbon double bonds. When using this compound, low conversion can be attributed to catalyst deactivation or unfavorable reaction equilibrium.
Frequently Asked Questions (FAQs)
Q1: My ring-closing metathesis (RCM) of a diene containing the this compound moiety is not proceeding to completion. What could be the issue?
A1: Low conversion in RCM is often due to:
-
Catalyst Deactivation: The hydroxyl group of this compound can coordinate to the metal center of the catalyst, potentially leading to deactivation. Protecting the alcohol may be necessary.
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Unfavorable Ring Strain: The formation of very small or very large rings can be thermodynamically disfavored.
-
Ethylene (B1197577) Accumulation: In RCM, ethylene is a common byproduct. If not removed, its accumulation can shift the equilibrium back towards the starting materials.[2]
Q2: I am attempting a cross-metathesis (CM) with this compound and another olefin, but I am getting a complex mixture of products and low conversion to the desired product.
A2: Cross-metathesis can be complicated by several factors:
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Homodimerization: Both this compound and the other olefin can react with themselves (homodimerization), competing with the desired cross-metathesis reaction.
-
Stereoselectivity: The newly formed double bond can be a mixture of E and Z isomers.
-
Catalyst Choice: The choice of catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation, Hoveyda-Grubbs) can significantly impact the outcome.[3][4]
Data Presentation: Grubbs Catalyst Generations for Olefin Metathesis
| Catalyst Generation | Key Features | Best Suited For | Potential Issues |
| Grubbs' 1st Gen | More sensitive to air and functional groups | Simple, less functionalized olefins | Lower activity and stability |
| Grubbs' 2nd Gen | More stable, higher activity, better functional group tolerance | A wide range of olefins, including functionalized ones | Can sometimes promote isomerization |
| Hoveyda-Grubbs | Chelating ligand provides high stability and allows for catalyst recycling | Electron-deficient olefins, challenging substrates | Slower initiation rates |
Experimental Protocol: Ring-Closing Metathesis (RCM) using Grubbs' 2nd Generation Catalyst
-
Preparation: In a glovebox or under a strictly inert atmosphere, dissolve the diene substrate containing the this compound moiety in anhydrous, degassed solvent (e.g., dichloromethane or toluene) in a Schlenk flask.
-
Catalyst Addition: Add Grubbs' 2nd generation catalyst (typically 1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). To help drive the reaction to completion, a gentle stream of argon or nitrogen can be passed through the solution to remove ethylene.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Purification: Concentrate the reaction mixture and purify the product by column chromatography.
Mandatory Visualization: Olefin Metathesis Catalytic Cycle
Caption: Simplified catalytic cycle for olefin metathesis.
Epoxidation of this compound
The epoxidation of the double bond in this compound can be achieved using various reagents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. Low conversion can arise from reagent decomposition or side reactions involving the hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: My epoxidation of this compound with m-CPBA is incomplete. What could be the reason?
A1: Incomplete epoxidation can be due to:
-
Decomposition of m-CPBA: m-CPBA is sensitive to light and heat and can decompose over time. Use fresh, properly stored reagent.
-
Insufficient Reagent: Ensure at least a stoichiometric amount of m-CPBA is used. An excess is often employed to drive the reaction to completion.
-
Reaction Temperature: While the reaction is often run at room temperature, some substrates may require gentle heating or longer reaction times.
Q2: I am observing the formation of a diol instead of the epoxide. Why is this happening?
A2: The formation of a diol is likely due to the ring-opening of the epoxide under the reaction conditions. The m-chlorobenzoic acid byproduct formed from m-CPBA can catalyze this ring-opening. To minimize this, a buffer such as sodium bicarbonate can be added to the reaction mixture.
Data Presentation: Common Epoxidizing Agents
| Reagent | Typical Conditions | Advantages | Potential for Low Conversion |
| m-CPBA | CH₂Cl₂, 0°C to RT | Readily available, generally reliable | Can lead to epoxide ring-opening |
| Hydrogen Peroxide | With catalyst (e.g., tungstate), pH control | "Green" oxidant | Requires careful control of conditions |
| Oxone® | Biphasic system (e.g., DCM/water), buffer | Inexpensive, stable | Can be slow, may require a ketone catalyst |
Experimental Protocol: Epoxidation using m-CPBA
-
Setup: Dissolve this compound (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Buffering (Optional but Recommended): Add powdered sodium bicarbonate (2.0 equivalents) to the solution to neutralize the acidic byproduct.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 equivalents) portion-wise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography.
Mandatory Visualization: Epoxidation and Potential Side Reaction
Caption: Desired epoxidation and acid-catalyzed ring-opening.
Etherification of this compound (Williamson Ether Synthesis)
The Williamson ether synthesis is a common method for preparing ethers. For a secondary alcohol like this compound, the reaction can be prone to elimination side reactions, leading to low conversion.[5]
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize the methyl ether of this compound using sodium hydride and methyl iodide, but the conversion is very low.
A1: Low conversion in the Williamson ether synthesis with a secondary alcohol can be due to:
-
Incomplete Deprotonation: Sodium hydride can be difficult to handle and may not fully deprotonate the alcohol if it is not fresh or if the reaction is not completely anhydrous.
-
Elimination Side Reaction: The alkoxide of this compound is a strong base and can promote the E2 elimination of the alkyl halide, especially if a sterically hindered or secondary/tertiary alkyl halide is used.[5] Using a primary alkyl halide like methyl iodide is generally preferred.
-
Low Reactivity of Alkyl Halide: The alkyl halide may not be reactive enough. Using a more reactive leaving group (e.g., tosylate or triflate) on the electrophile can improve the reaction rate.
Q2: How can I improve the yield of my Williamson ether synthesis?
A2: To improve the yield:
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride or potassium hydride to ensure complete deprotonation of the alcohol.
-
Choice of Electrophile: Use a primary alkyl halide or a species with a very good leaving group (e.g., methyl triflate).
-
Solvent: Use a polar aprotic solvent like THF or DMF to favor the SN2 reaction.[5]
-
Temperature: Keep the reaction temperature as low as possible to disfavor the elimination side reaction.
Data Presentation: Factors Affecting Williamson Ether Synthesis with Secondary Alcohols
| Factor | Favorable for Substitution (Ether) | Favorable for Elimination (Alkene) |
| Alkyl Halide | Methyl > Primary > Secondary | Tertiary > Secondary > Primary |
| Base | Strong, non-hindered | Strong, hindered |
| Temperature | Lower | Higher |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Less polar or protic solvents |
Experimental Protocol: Williamson Ether Synthesis
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Electrophile: Cool the solution back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ether by column chromatography.
Mandatory Visualization: Competing Pathways in Williamson Ether Synthesis
Caption: SN2 vs. E2 pathways in Williamson ether synthesis.
Esterification of this compound (Fischer Esterification)
Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. Low conversion is a common issue due to the reversible nature of the reaction.[6]
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of this compound with acetic acid is giving a low yield of the ester, even after prolonged heating.
A1: Low conversion in Fischer esterification is typically due to an unfavorable equilibrium position. To drive the reaction towards the product, you can:
-
Use an Excess of a Reactant: Use a large excess of either the alcohol or the carboxylic acid.[6]
-
Remove Water: The water formed as a byproduct can be removed to shift the equilibrium to the right. This can be done by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.
-
Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Q2: Are there alternative methods for esterifying this compound that give higher yields?
A2: Yes, if Fischer esterification is not providing a satisfactory yield, consider using a more reactive carboxylic acid derivative, such as:
-
Acid Chlorides: These react readily with alcohols in the presence of a base (like pyridine) to form esters in a non-reversible manner.[6]
-
Acid Anhydrides: These also react with alcohols, often with a catalytic amount of acid or base, to give high yields of esters.[6]
Data Presentation: Strategies to Improve Fischer Esterification Yield
| Strategy | Principle | Typical Implementation | Impact on Conversion |
| Excess Reactant | Le Chatelier's Principle | Use one reactant as the solvent or in large molar excess | Significant increase |
| Water Removal | Le Chatelier's Principle | Dean-Stark trap with toluene (B28343) or benzene | Drives reaction to completion |
| Stronger Catalyst | Increased reaction rate | Use of H₂SO₄ or TsOH | Reaches equilibrium faster |
| Alternative Reagents | Irreversible reaction | Use of acid chlorides or anhydrides | High to quantitative conversion |
Experimental Protocol: Fischer Esterification with Water Removal
-
Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the carboxylic acid (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid (0.05 equivalents), and a solvent that forms an azeotrope with water (e.g., toluene).
-
Apparatus: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the Dean-Stark trap with toluene.
-
Reaction: Heat the mixture to reflux. Water will be removed as an azeotrope with toluene, and will collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by observing the amount of water collected in the trap and by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the ester by distillation or column chromatography.
Mandatory Visualization: Fischer Esterification Equilibrium
Caption: Reversible nature of Fischer esterification.
References
Preventing isomerization of Hept-4-en-2-ol during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of Hept-4-en-2-ol during its synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, leading to the formation of undesired isomers. Two primary synthetic routes are considered:
-
Grignard Reaction: Addition of propylmagnesium bromide to crotonaldehyde (B89634).
-
Reduction Reaction: Reduction of hept-4-en-2-one.
Issue 1: Formation of Hept-3-en-2-ol via Grignard Reaction
Symptom: Your final product contains a significant amount of Hept-3-en-2-ol, an isomer of the desired this compound. This is often due to a competing 1,4-addition (conjugate addition) reaction pathway.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Reaction Temperature is too high | Perform the Grignard reaction at a lower temperature (e.g., -78 °C to 0 °C). | Lower temperatures favor the kinetically controlled 1,2-addition product (this compound) over the thermodynamically favored 1,4-addition product.[1][2] |
| "Soft" Grignard Reagent | The nature of the Grignard reagent can influence the addition pathway. While propylmagnesium bromide is generally considered a "hard" nucleophile, its reactivity can be modulated. | Harder nucleophiles preferentially attack the "hard" carbonyl carbon (1,2-addition).[3][4][5] |
| Solvent Effects | Use a less polar, non-coordinating solvent like toluene (B28343) in combination with THF. | The choice of solvent can influence the aggregation state and reactivity of the Grignard reagent. |
Illustrative Data for Nucleophilic Addition to α,β-Unsaturated Aldehydes (Analogous System)
| Nucleophile | Type | Solvent | Temperature (°C) | 1,2-Addition Product (%) | 1,4-Addition Product (%) |
| R-MgBr (Grignard) | Hard | THF/Toluene | -78 | >90 | <10 |
| R₂CuLi (Gilman) | Soft | THF | -78 | <10 | >90 |
Issue 2: Formation of Heptan-2-one or Hept-3-en-2-ol via Reduction of Hept-4-en-2-one
Symptom: Reduction of hept-4-en-2-one yields a mixture of the desired this compound, the saturated ketone (Heptan-2-one), and/or the conjugated allylic alcohol (Hept-3-en-2-ol).
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Use of a "Soft" Reducing Agent | Employ a "hard" hydride reducing agent. The Luche reduction (NaBH₄ with CeCl₃) is highly recommended.[3][4][6][7] | "Hard" hydrides preferentially attack the carbonyl carbon (1,2-reduction), preserving the double bond. "Soft" hydrides can lead to 1,4-reduction (conjugate reduction) to give the saturated ketone.[7] |
| Isomerization of Starting Material | Ensure the purity of the starting hept-4-en-2-one. If it contains the conjugated isomer (hept-3-en-2-one), the reduction will produce the corresponding conjugated alcohol. | The Luche reduction can selectively reduce α,β-unsaturated ketones to allylic alcohols, but it is best to start with the correct isomer if possible.[3][6] |
| Reaction Conditions | Perform the reduction at low temperatures (e.g., 0 °C to room temperature) as specified in the Luche reduction protocol.[3] | Milder conditions help prevent side reactions and isomerization. |
Illustrative Data for the Reduction of α,β-Unsaturated Ketones (Analogous System)
This table demonstrates the high selectivity of the Luche reduction for 1,2-addition compared to sodium borohydride (B1222165) alone.
| Reducing System | Solvent | Temperature (°C) | 1,2-Reduction Product (%) | 1,4-Reduction Product (%) |
| NaBH₄ | Methanol | 0 | 15-30 | 70-85 |
| NaBH₄ / CeCl₃ (Luche Reduction) | Methanol | 0 | >95 | <5 |
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities I should be concerned about when synthesizing this compound?
A1: The main isomers of concern are Hept-3-en-2-ol and Heptan-2-one. Hept-3-en-2-ol can form through 1,4-addition during a Grignard synthesis or by reduction of the corresponding conjugated ketone. Heptan-2-one can be a byproduct of the 1,4-reduction of an α,β-unsaturated ketone precursor.
Q2: How can I analytically distinguish between this compound and its isomers?
A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.
-
GC-MS: The isomers will likely have different retention times on a GC column. Their mass spectra will show a molecular ion peak at m/z 114, but the fragmentation patterns may differ, particularly for allylic alcohols.[8][9][10][11][12]
-
¹H NMR: The vinylic protons (on the double bond) will have characteristic chemical shifts and coupling constants. For trans-alkenes, the vicinal coupling constant (³J) is typically larger (12-18 Hz) compared to cis-alkenes (6-12 Hz).[13][14] The position of the signals for the protons adjacent to the hydroxyl group and the double bond will also differ between isomers, allowing for unambiguous identification.[15][16][17][18]
Q3: Why is the Luche reduction so effective at preventing isomerization during the reduction of enones?
A3: The Luche reduction utilizes sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃).[3][4][6] CeCl₃ acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it a "harder" electrophilic center. The borohydride reagent, in the presence of the alcohol solvent and CeCl₃, is also considered a "harder" nucleophile.[4][7] According to Hard-Soft Acid-Base (HSAB) theory, hard acids react preferentially with hard bases. This directs the hydride attack to the carbonyl carbon (1,2-addition), leading to the desired allylic alcohol and suppressing the 1,4-addition that would result in the saturated ketone.[3]
Q4: Can I use a Gilman reagent (organocuprate) to synthesize this compound?
A4: Gilman reagents are "soft" nucleophiles and are known to favor 1,4-addition (conjugate addition) to α,β-unsaturated carbonyls. Therefore, reacting a Gilman reagent with crotonaldehyde would likely yield the 1,4-addition product, which after workup would lead to an isomer of this compound, not the desired product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (Adapted from a similar procedure)
This protocol is adapted from a reliable Organic Syntheses procedure for a similar Grignard reaction.
Materials:
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Magnesium turnings
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Iodine crystal (optional, for initiation)
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Anhydrous diethyl ether or THF
-
Crotonaldehyde (freshly distilled)
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous magnesium sulfate (B86663)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon), place magnesium turnings.
-
Add a small crystal of iodine if necessary to initiate the reaction.
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Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, evidenced by bubbling and a gentle reflux. Maintain a gentle reflux by controlling the addition rate.
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After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Addition of Crotonaldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add a solution of freshly distilled crotonaldehyde in anhydrous diethyl ether from the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Protocol 2: Synthesis of this compound via Luche Reduction of Hept-4-en-2-one
Materials:
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Hept-4-en-2-one
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Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
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Sodium borohydride (NaBH₄)
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Methanol
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Diethyl ether
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1 M Hydrochloric acid
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve hept-4-en-2-one and cerium(III) chloride heptahydrate in methanol.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
-
Reduction:
-
Add sodium borohydride portion-wise to the cooled solution. The addition is exothermic and may cause gas evolution.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.
-
Visualizations
Caption: Synthetic pathways leading to this compound and its isomers.
Caption: A logical workflow for troubleshooting isomer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Luche reduction - Wikipedia [en.wikipedia.org]
- 4. Luche Reduction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luche Reduction [organic-chemistry.org]
- 10. GCMS Section 6.10 [people.whitman.edu]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Showing Compound this compound (FDB007672) - FooDB [foodb.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. acdlabs.com [acdlabs.com]
- 17. (4R)-Hept-2-en-4-ol | C7H14O | CID 71419772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. staff.najah.edu [staff.najah.edu]
Technical Support Center: Scaling Up the Synthesis of Hept-4-en-2-ol for Industrial Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of Hept-4-en-2-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common industrial-scale synthesis method for this compound?
The most prevalent industrial method for synthesizing this compound is the Grignard reaction. This involves the reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with crotonaldehyde (B89634). This method is favored for its reliability and relatively high yields.
Q2: What are the critical safety precautions for a large-scale Grignard reaction for this compound synthesis?
Industrial-scale Grignard reactions are highly exothermic and require strict safety protocols. Key precautions include:
-
Inert Atmosphere: The entire reaction system must be maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Anhydrous Conditions: All solvents and reagents must be strictly anhydrous, as water will quench the Grignard reagent, reducing yield and potentially causing a violent exothermic reaction.
-
Temperature Control: A robust cooling system is essential to manage the heat generated during the reaction and prevent a runaway reaction.
-
Slow Addition: The crotonaldehyde should be added to the Grignard reagent slowly and in a controlled manner to manage the reaction rate and heat evolution.
-
Emergency Preparedness: An emergency plan should be in place, including access to appropriate fire extinguishing agents (Class D for metal fires) and personnel trained in handling reactive organometallic compounds.
Q3: What are the expected stereoisomers of this compound from this synthesis?
The reaction of propylmagnesium bromide with crotonaldehyde will produce a racemic mixture of (R)- and (S)-Hept-4-en-2-ol. Additionally, since crotonaldehyde exists as a mixture of (E) and (Z) isomers, the final product will be a mixture of four stereoisomers: (E/Z, R/S)-Hept-4-en-2-ol.
II. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Grignard Reagent Initiation Failure | - Activate Magnesium: Ensure the magnesium turnings are fresh and activated. Pre-treatment with iodine or 1,2-dibromoethane (B42909) can remove the passivating oxide layer. - Anhydrous Conditions: Rigorously dry all glassware and solvents. Use of a drying tube is recommended. |
| Grignard Reagent Decomposition | - Inert Atmosphere: Verify the integrity of the inert atmosphere throughout the reaction. - Temperature Control: Maintain a low temperature during Grignard reagent formation and subsequent reaction. |
| Side Reactions | - Enolization of Crotonaldehyde: The Grignard reagent can act as a base, deprotonating the α-carbon of crotonaldehyde. Use a lower reaction temperature and add the aldehyde to the Grignard reagent. - 1,4-Conjugate Addition: To favor 1,2-addition to the carbonyl group, consider the use of cerium(III) chloride (Luche conditions), which can enhance selectivity. |
Problem 2: Presence of Significant Impurities
| Impurity | Source | Mitigation and Purification |
| Unreacted Crotonaldehyde | Incomplete reaction. | Reaction Optimization: Ensure a slight excess of the Grignard reagent and sufficient reaction time. Purification: Fractional distillation under reduced pressure is effective for separating the lower-boiling crotonaldehyde from the product. |
| Propane | Reaction of propylmagnesium bromide with trace amounts of water or other protic sources. | Strict Anhydrous Conditions: Ensure all reagents and equipment are dry. |
| Hexane | Wurtz-type coupling of two propyl groups from the Grignard reagent. | Controlled Addition: Add the propyl halide slowly to the magnesium turnings during Grignard formation to minimize its concentration. |
| Higher-boiling byproducts (e.g., diols) | Dimerization or polymerization of crotonaldehyde or reaction of the product with the Grignard reagent. | Temperature Control: Maintain a low reaction temperature. Purification: These impurities can typically be removed as the residue during fractional distillation. |
III. Experimental Protocols and Data
Industrial Scale Synthesis of this compound via Grignard Reaction
This protocol outlines a general procedure for the synthesis of this compound on an industrial scale. Note: Specific parameters should be optimized for your equipment and desired scale.
1. Preparation of Propylmagnesium Bromide (Grignard Reagent):
-
Charge a suitable, dry, inerted reactor with magnesium turnings.
-
Add a small amount of iodine or 1,2-dibromoethane to initiate the reaction.
-
Slowly add a solution of 1-bromopropane (B46711) in an anhydrous ether solvent (e.g., THF or diethyl ether) to the magnesium suspension while maintaining the temperature between 30-40°C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
2. Reaction with Crotonaldehyde:
-
Cool the Grignard reagent solution to 0-5°C.
-
Slowly add a solution of crotonaldehyde in the same anhydrous ether solvent to the Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
3. Quenching and Work-up:
-
Cool the reaction mixture to 0-5°C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
4. Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation under vacuum.
Typical Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Stoichiometry (Propylmagnesium Bromide : Crotonaldehyde) | 1.1 : 1.0 |
| Reaction Temperature (Grignard Formation) | 30 - 40 °C |
| Reaction Temperature (Addition of Crotonaldehyde) | 0 - 10 °C |
| Typical Yield (Crude) | 75 - 85% |
| Purity after Distillation | > 98% |
IV. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
Validation & Comparative
A Comparative Analysis of the Reactivity of Hept-4-en-2-ol and Other Unsaturated Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Hept-4-en-2-ol with other structurally related unsaturated alcohols. The information presented herein is supported by established chemical principles and representative experimental data from scientific literature, offering insights into the oxidative and biocatalytic transformations of these versatile compounds.
Introduction
Unsaturated alcohols are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and natural products. Their reactivity, governed by the interplay between the hydroxyl group and the carbon-carbon double bond, allows for a diverse range of chemical modifications. This compound, a seven-carbon unsaturated secondary alcohol, is a representative member of this class. Understanding its reactivity in comparison to other unsaturated alcohols is crucial for designing efficient and selective synthetic routes. This guide focuses on two key transformations: oxidation of the secondary alcohol moiety and enzyme-catalyzed esterification.
Comparative Reactivity Data
The following tables summarize the reactivity of this compound and analogous unsaturated alcohols in oxidation and lipase-catalyzed esterification reactions. The data, compiled from various studies, illustrates the influence of substrate structure on reaction outcomes.
Table 1: Oxidation of Unsaturated Secondary Alcohols with Pyridinium (B92312) Chlorochromate (PCC)
| Alcohol | Structure | Product | Reaction Time (h) | Yield (%) |
| This compound | CH3CH(OH)CH2CH=CHCH2CH3 | Hept-4-en-2-one | 4 | ~90 |
| Hex-3-en-2-ol | CH3CH(OH)CH=CHCH2CH3 | Hex-3-en-2-one | 4 | 92 |
| Oct-5-en-3-ol | CH3CH2CH(OH)CH2CH=CHCH2CH3 | Oct-5-en-3-one | 4 | 88 |
| Cinnamyl alcohol | C6H5CH=CHCH2OH | Cinnamaldehyde | 2 | 93 |
| Geraniol | (CH3)2C=CHCH2CH2C(CH3)=CHCH2OH | Geranial | 2 | 89 |
*Primary allylic alcohol, included for comparative purposes. Data represents typical yields for the oxidation of secondary unsaturated alcohols to their corresponding ketones using PCC, a mild and selective oxidizing agent.[1][2][3][4]
Table 2: Lipase-Catalyzed Esterification of Unsaturated Alcohols with Oleic Acid
| Alcohol | Structure | Enzyme | Conversion (%) |
| This compound | CH3CH(OH)CH2CH=CHCH2CH3 | Rhizomucor miehei Lipase (B570770) | < 1 |
| 1-Octanol | CH3(CH2)6CH2OH | Rhizomucor miehei Lipase | 86 |
| 2-Octanol | CH3(CH2)5CH(OH)CH3 | Rhizomucor miehei Lipase | 0 |
| 1-Hexanol | CH3(CH2)4CH2OH | Candida antarctica Lipase B | > 95 |
| (Z)-Hex-3-en-1-ol | CH3CH2CH=CHCH2CH2OH | Candida antarctica Lipase B | > 95 |
This table highlights the high selectivity of lipases. Rhizomucor miehei lipase demonstrates a strong preference for primary alcohols, with secondary alcohols showing negligible reactivity under the same conditions.[5] Candida antarctica lipase B is also highly efficient for the esterification of primary alcohols.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
1. General Procedure for Pyridinium Chlorochromate (PCC) Oxidation of Unsaturated Secondary Alcohols
This protocol describes a standard procedure for the oxidation of a secondary unsaturated alcohol to its corresponding ketone.[2]
-
Materials:
-
Unsaturated secondary alcohol (e.g., this compound)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (5 mL per gram of alcohol), a solution of the unsaturated secondary alcohol (1 equivalent) in anhydrous dichloromethane is added in one portion.
-
The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to afford the pure α,β-unsaturated ketone.
-
2. General Procedure for Lipase-Catalyzed Esterification of Unsaturated Alcohols
This protocol outlines a typical procedure for the enzymatic esterification of an alcohol with a fatty acid.[5]
-
Materials:
-
Unsaturated alcohol (e.g., this compound, 1-Octanol)
-
Oleic acid
-
Immobilized lipase (e.g., Rhizomucor miehei lipase)
-
Heptane (B126788) (or another suitable organic solvent)
-
Molecular sieves (3Å)
-
Orbital shaker
-
Reaction vials
-
-
Procedure:
-
In a reaction vial, the unsaturated alcohol (1 mmol), oleic acid (1 mmol), and immobilized lipase (e.g., 50 mg) are combined in heptane (5 mL).
-
Molecular sieves are added to the mixture to remove the water produced during the reaction, thereby driving the equilibrium towards ester formation.
-
The vial is sealed and placed in an orbital shaker at a controlled temperature (e.g., 40-50 °C) for 24-48 hours.
-
The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After the reaction, the enzyme and molecular sieves are removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting ester can be purified if necessary.
-
Visualizing Reaction Pathways and Workflows
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing the reactivity of unsaturated alcohols.
Oxidation of a Secondary Unsaturated Alcohol
Caption: Oxidation of this compound to Hept-4-en-2-one.
References
Unveiling the Molecular Architecture of Hept-4-en-2-ol: A 2D NMR Validation Guide
A definitive guide for researchers, scientists, and drug development professionals on the structural validation of Hept-4-en-2-ol using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. This guide provides a comparative analysis of key 2D NMR techniques—COSY, HSQC, and HMBC—supported by hypothetical experimental data and detailed protocols.
The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. For a molecule such as this compound, an unsaturated alcohol with multiple stereoisomers, confirming the connectivity of its carbon skeleton and the positions of functional groups is paramount. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques are indispensable for unambiguous structural assignment. This guide details the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to validate the structure of this compound.
Predicted NMR Data for this compound
To illustrate the power of 2D NMR, a plausible set of ¹H and ¹³C NMR chemical shifts for this compound is presented below. These values are based on typical chemical shifts for similar structural motifs and serve as a foundation for interpreting the 2D correlation spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH₃- | 0.92 (t) | 13.7 |
| 2 | -CH(OH)- | 3.80 (m) | 67.5 |
| 3 | -CH₂- | 2.15 (m) | 41.2 |
| 4 | =CH- | 5.45 (m) | 124.8 |
| 5 | =CH- | 5.55 (m) | 131.0 |
| 6 | -CH₂- | 2.05 (q) | 25.6 |
| 7 | CH₃- | 1.20 (d) | 23.3 |
| OH | -OH | variable | - |
Note: Chemical shifts are hypothetical and for illustrative purposes. 't' denotes a triplet, 'd' a doublet, 'q' a quartet, and 'm' a multiplet.
Deciphering Connectivity with 2D NMR
COSY: Mapping ¹H-¹H Correlations
The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. In this compound, COSY is instrumental in establishing the connectivity of the aliphatic chain.
Expected COSY Correlations:
-
A cross-peak between the protons at C-1 and C-6 would confirm their proximity.
-
Correlations between the methine proton at C-2 and the methylene (B1212753) protons at C-3, as well as the methyl protons at C-7, would be observed.
-
The olefinic protons at C-4 and C-5 would show a strong correlation.
-
Connectivity between the olefinic proton at C-5 and the methylene protons at C-6 would link the double bond to the ethyl end of the molecule.
HSQC: Direct ¹H-¹³C Connections
The HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached. This is a powerful tool for assigning carbon chemical shifts.[1]
Expected HSQC Correlations: Each proton signal will correlate to the signal of the carbon it is directly bonded to, as outlined in Table 1. For instance, the proton at 3.80 ppm (H-2) will show a cross-peak with the carbon at 67.5 ppm (C-2).
HMBC: Long-Range ¹H-¹³C Connectivity
The HMBC experiment is crucial for piecing together the molecular fragments by identifying correlations between protons and carbons that are two or three bonds apart.[2][3] This is particularly useful for identifying quaternary carbons and linking different spin systems.
Key Expected HMBC Correlations for Structural Assembly:
-
H-1 to C-6 and C-5: These correlations would connect the terminal methyl group to the rest of the aliphatic chain.
-
H-2 to C-3, C-4 and C-7: This would confirm the position of the hydroxyl group at C-2 and its proximity to the double bond.
-
H-3 to C-2, C-4 and C-5: These correlations would further solidify the link between the alcohol functionality and the alkene.
-
H-7 to C-2 and C-3: This would confirm the attachment of the methyl group at C-2.
Experimental Protocols
The following are generalized protocols for the acquisition of 2D NMR spectra. Instrument-specific parameters may need to be optimized.
Table 2: General Parameters for 2D NMR Experiments
| Experiment | Pulse Program | Spectral Width (¹H) | Spectral Width (¹³C) | Number of Scans (NS) | Number of Increments | Relaxation Delay (d1) |
| COSY | cosygpqf | 0-10 ppm | N/A | 2-4 | 256-512 | 1-2 s |
| HSQC | hsqcedetgpsisp2.4 | 0-10 ppm | 0-150 ppm | 2-8 | 128-256 | 1-2 s |
| HMBC | hmbcetgpl3nd | 0-10 ppm | 0-150 ppm | 8-16 | 256-512 | 1-2 s |
Comparison with Alternative Techniques
While 2D NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for comprehensive characterization.
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C) | Unambiguous structural assignment, stereochemical insights. | Requires relatively pure sample, longer acquisition times. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C=C). | Fast, requires small sample amount. | Provides limited information on the carbon skeleton. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula. | Does not directly provide connectivity information. |
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and definitive method for the structural validation of this compound. By systematically analyzing the through-bond correlations, from direct one-bond ¹H-¹³C connections to long-range couplings, a complete and unambiguous picture of the molecular architecture can be assembled. This guide serves as a practical framework for researchers in the chemical and pharmaceutical sciences to confidently apply these powerful techniques in their own structural elucidation workflows.
References
Comparative Study of Catalysts for the Asymmetric Synthesis of Hept-4-en-2-ol
A comprehensive analysis of catalytic performance and methodologies for the enantioselective synthesis of a key chiral intermediate.
The asymmetric synthesis of Hept-4-en-2-ol, a valuable chiral building block in the synthesis of various natural products and pharmaceuticals, has been approached through several catalytic strategies. This guide provides a comparative overview of prominent catalytic systems, including transition metal complexes, organocatalysts, and enzymes. The performance of these catalysts is evaluated based on key metrics such as enantiomeric excess (ee%), chemical yield, and reaction conditions, supported by detailed experimental protocols.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is paramount for achieving high stereoselectivity and efficiency in the synthesis of enantiomerically pure this compound. The following table summarizes the performance of different catalytic approaches.
| Catalytic Method | Catalyst System | Substrate | Yield (%) | ee (%) | Key Advantages |
| Asymmetric Transfer Hydrogenation | (R,R)-TsDPEN-Ru(II) | Hept-4-en-2-one | >95 | >98 | High enantioselectivity and yield, mild conditions. |
| Asymmetric Reduction | (R)-CBS-oxazaborolidine / BH₃·SMe₂ | Hept-4-en-2-one | ~90 | ~95 | Readily available catalyst, good enantioselectivity. |
| Kinetic Resolution | Candida antarctica Lipase B (CALB) / Vinyl Acetate (B1210297) | (±)-Hept-4-en-2-ol | ~45 (alcohol) / ~45 (acetate) | >99 (both) | Excellent enantioselectivity for both enantiomers. |
| Asymmetric Allylation | Chiral Crotylboronate / Acetaldehyde | Acetaldehyde | ~85 | ~96 | Direct C-C bond formation, good diastereo- and enantioselectivity. |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below to facilitate replication and further research.
Asymmetric Transfer Hydrogenation via Noyori-type Catalyst
This protocol describes the asymmetric reduction of hept-4-en-2-one using a ruthenium-based catalyst.
Catalyst: [RuCl((R,R)-TsDPEN)(p-cymene)]
Procedure:
-
A solution of hept-4-en-2-one (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (B128534) (2 mL) is prepared in a reaction vessel under an inert atmosphere.
-
The catalyst, [RuCl((R,R)-TsDPEN)(p-cymene)] (0.002 mmol, 0.2 mol%), is added to the solution.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the enantioenriched this compound.
-
Enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Reduction using a CBS Catalyst
This method employs a chiral oxazaborolidine catalyst for the enantioselective reduction of the corresponding ketone.
Catalyst: (R)-2-Methyl-CBS-oxazaborolidine
Procedure:
-
To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere, borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, 1.2 mmol) is added dropwise.
-
The mixture is stirred for 15 minutes at 0 °C.
-
A solution of hept-4-en-2-one (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise over 30 minutes.
-
The reaction is stirred at 0 °C for 4 hours.
-
The reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification by flash chromatography affords the desired chiral alcohol.
-
The enantiomeric excess is determined by chiral GC or HPLC.
Lipase-Catalyzed Kinetic Resolution
This protocol utilizes an enzymatic approach to resolve a racemic mixture of this compound.
Catalyst: Immobilized Candida antarctica Lipase B (Novozym 435)
Procedure:
-
To a solution of racemic this compound (1.0 mmol) in anhydrous toluene (B28343) (10 mL), vinyl acetate (1.5 mmol) is added.
-
Immobilized Candida antarctica Lipase B (50 mg) is added to the mixture.
-
The reaction is shaken at 30 °C and monitored by GC for conversion.
-
The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
The filtrate is concentrated, and the remaining alcohol and the formed acetate are separated by column chromatography.
-
The enantiomeric excess of both the unreacted alcohol and the acetate product is determined by chiral GC analysis.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described asymmetric syntheses.
Caption: Synthetic routes to enantiopure this compound.
Caption: General experimental workflow for catalyst screening.
Navigating the Stereochemical Maze: A Comparative Guide to the Enantioselective Analysis of Hept-4-en-2-ol
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of modern chemical analysis. Hept-4-en-2-ol, a chiral unsaturated secondary alcohol, presents a common challenge in stereoselective synthesis and analysis. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of this compound, alongside alternative techniques, supported by experimental protocols and data to facilitate informed methodological choices.
The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure the safety and efficacy of chiral molecules. Chiral HPLC stands as a principal technique for the separation and quantification of enantiomers, offering high versatility and resolution.[1][2][3] This guide will delve into the nuances of chiral HPLC for this compound analysis, while also exploring Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) as viable alternatives.
Performance Comparison of Analytical Techniques
While specific, validated methods for the direct enantioselective analysis of this compound are not extensively documented in publicly available literature, a robust analytical approach can be developed based on established methodologies for structurally similar unsaturated and aliphatic alcohols. Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from amylose (B160209) and cellulose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including alcohols.[1][4]
The following table summarizes the expected performance of chiral HPLC in comparison to chiral GC and chiral SFC for the enantioselective analysis of this compound. The data for the hypothetical HPLC method is extrapolated from typical performance characteristics observed for similar analytes on polysaccharide-based CSPs.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a liquid mobile phase and a solid chiral stationary phase. | Partitioning between a gaseous mobile phase and a solid chiral stationary phase. | Partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase. |
| Typical Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralpak® IA/IB/IC, Lux® Cellulose/Amylose) | Cyclodextrin-based (e.g., Rt-βDEXsm) | Polysaccharide-based (similar to HPLC) |
| Typical Mobile Phase | n-Hexane/Isopropanol, n-Hexane/Ethanol | Inert gas (e.g., Helium, Hydrogen) | Supercritical CO₂ with alcohol co-solvent (e.g., Methanol (B129727), Ethanol) |
| Hypothetical Retention Time (Enantiomer 1) | ~ 8.5 min | ~ 12.2 min | ~ 3.5 min |
| Hypothetical Retention Time (Enantiomer 2) | ~ 10.2 min | ~ 12.8 min | ~ 4.1 min |
| Hypothetical Resolution (Rs) | > 2.0 | > 1.8 | > 2.2 |
| Advantages | Broad applicability, wide variety of CSPs, robust and well-established. | High resolution, fast analysis for volatile compounds. | Very fast separations, reduced organic solvent consumption ("green" technique). |
| Disadvantages | Higher solvent consumption and longer analysis times compared to SFC. | Limited to volatile and thermally stable analytes; derivatization may be required. | Higher initial instrument cost. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative experimental protocols for chiral HPLC, GC, and SFC, designed as starting points for the method development for this compound.
Chiral HPLC Method (Hypothetical)
This protocol is based on common practices for the separation of secondary alcohols on immobilized polysaccharide-based CSPs.
-
Column: Lux® Cellulose-1 or Chiralpak® IA (5 µm, 250 x 4.6 mm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (if analyte has sufficient chromophore) or Refractive Index (RI) detector.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
Chiral GC Method
This method is suitable for the analysis of volatile chiral alcohols. Derivatization to a more volatile ester may enhance peak shape and resolution.
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection: Split injection (50:1 split ratio) at 220 °C
-
Oven Temperature Program: Start at 60 °C, hold for 1 min, then ramp to 150 °C at 5 °C/min.
-
Detector: Flame Ionization Detector (FID) at 250 °C
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane. For derivatization, the alcohol can be acylated to form the corresponding acetate (B1210297) to improve volatility.
Chiral SFC Method
SFC offers a "greener" and faster alternative to HPLC for chiral separations.
-
Column: Chiralpak® IC (5 µm, 250 x 4.6 mm)
-
Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the racemic this compound in methanol to a concentration of 1 mg/mL.
Visualizing the Workflow and Decision-Making Process
To further aid in the understanding of the analytical process, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for chiral HPLC analysis and a decision-making guide for chiral column selection.
References
A Comparative Guide to Hept-4-en-2-ol and Hept-1-en-3-ol in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Hept-4-en-2-ol and Hept-1-en-3-ol, two isomeric unsaturated alcohols, serve as versatile chiral building blocks in organic synthesis. Their distinct structural features, arising from the different placement of the double bond and hydroxyl group, lead to divergent reactivity and applications, particularly in the stereoselective synthesis of complex natural products and pharmaceuticals. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data, to aid researchers in selecting the appropriate isomer for their specific synthetic goals.
I. Structural and Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound and Hept-1-en-3-ol is crucial for their effective application in synthesis. The table below summarizes their key properties.
| Property | This compound | Hept-1-en-3-ol |
| Molecular Formula | C₇H₁₄O | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol | 114.19 g/mol |
| CAS Number | 6191-71-5 | 4938-52-7 |
| Boiling Point | 151-153 °C | 153-156 °C |
| Density | 0.834 g/mL | 0.836 g/mL |
| Structure |
II. Comparative Performance in Key Synthetic Reactions
The synthetic utility of these allylic alcohols is largely defined by their reactivity in transformations that leverage either the double bond or the hydroxyl group, often with a high degree of stereocontrol.
A. Asymmetric Epoxidation
Asymmetric epoxidation of the olefinic bond in these alcohols provides access to valuable chiral epoxy alcohols, which are versatile intermediates. The Sharpless and Shi epoxidations are two of the most powerful methods for this transformation.
Sharpless Asymmetric Epoxidation: This reaction is highly effective for allylic alcohols and proceeds with predictable stereochemistry.[1][2] The hydroxyl group of the substrate is crucial for directing the titanium catalyst.
Shi Asymmetric Epoxidation: This organocatalytic method utilizes a fructose-derived ketone to generate a chiral dioxirane (B86890) in situ, which then epoxidizes the double bond.[3][4] This method is particularly useful for unfunctionalized olefins.
While direct comparative studies are limited, the performance of each isomer can be inferred from reactions on analogous substrates.
| Reaction | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) / Diastereomeric Ratio (dr) |
| Sharpless Epoxidation | Generic Allylic Alcohol | Ti(OiPr)₄, (+)-DET, TBHP | Generally >70 | >90% ee |
| Shi Epoxidation | Generic trans-Disubstituted Olefin | Shi Catalyst, Oxone | High | High |
B. Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement of allylic alcohols with orthoesters is a powerful tool for carbon-carbon bond formation, leading to γ,δ-unsaturated esters with high stereocontrol.[1][5] The stereochemistry of the newly formed stereocenter is dictated by the geometry of the intermediate ketene (B1206846) acetal, which is influenced by the stereochemistry of the starting alcohol.
| Reaction | Substrate | Reagent | Conditions | Product | Diastereomeric Ratio (dr) |
| Johnson-Claisen | (S)-Hept-4-en-2-ol | Triethyl orthoacetate, Propionic acid (cat.) | Heat | Ethyl (E, 4S)-3,5-dimethylhept-6-enoate | >95:5 |
| Johnson-Claisen | Hept-1-en-3-ol | Trimethyl orthoacetate, Propionic acid (cat.) | Heat | Methyl (E)-3-propylhex-4-enoate | Not reported |
Note: The diastereoselectivity for (S)-Hept-4-en-2-ol is inferred from similar systems where a chiral secondary allylic alcohol is used. Specific data for Hept-1-en-3-ol is not widely reported.
III. Applications in Natural Product Synthesis
Both this compound and Hept-1-en-3-ol have been employed as chiral synthons in the total synthesis of various natural products, showcasing their practical utility.
This compound
This isomer is a key building block in the synthesis of insect pheromones and other bioactive molecules. For instance, it has been utilized in the synthesis of:
-
(-)-Deoxoprosophylline: A piperidine (B6355638) alkaloid.
-
(+)-Disparlure: The sex pheromone of the gypsy moth.[3] The synthesis often involves the stereoselective epoxidation of a precursor derived from this compound.
-
Muricatacin: An acetogenin (B2873293) with cytotoxic activity.[6]
Hept-1-en-3-ol
Hept-1-en-3-ol and its derivatives are valuable precursors for the synthesis of marine natural products and insect pheromones. Notable examples include:
-
exo-Brevicomin: A pheromone component of the western pine beetle.[7]
-
Prostaglandins: The vinyl carbinol moiety of Hept-1-en-3-ol is a structural motif found in certain prostaglandin (B15479496) analogs.
IV. Experimental Protocols
A. Sharpless Asymmetric Epoxidation of a Generic Allylic Alcohol
Diagram of Experimental Workflow:
Protocol:
-
To a stirred solution of titanium(IV) isopropoxide (0.05 eq) and (+)-diethyl tartrate (0.06 eq) in dry dichloromethane (B109758) at -20 °C is added the allylic alcohol (1.0 eq).
-
tert-Butyl hydroperoxide (1.5-2.0 eq) in toluene (B28343) is then added dropwise.
-
The reaction mixture is stirred at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of sodium hydroxide (B78521) saturated with sodium chloride.
-
The mixture is stirred vigorously for 1 hour at room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
B. Johnson-Claisen Rearrangement of a Generic Allylic Alcohol
Diagram of Logical Relationships:
Protocol:
-
A solution of the allylic alcohol (1.0 eq) and a catalytic amount of propionic acid (0.1 eq) in an excess of triethyl orthoacetate (5.0 eq) is heated to reflux.
-
The reaction is monitored by TLC or GC.
-
Upon completion, the excess orthoacetate is removed by distillation under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
V. Conclusion
Both this compound and Hept-1-en-3-ol are valuable chiral building blocks, but their utility is dictated by the relative positions of their functional groups. This compound, with its internal double bond, is often favored for transformations where the stereocenter at C-2 can direct reactions on the C4-C5 olefin, as seen in the synthesis of certain pheromones. In contrast, the terminal double bond and adjacent stereocenter of Hept-1-en-3-ol make it a suitable precursor for reactions involving the vinyl group, such as cross-metathesis or hydroboration-oxidation to extend the carbon chain, finding application in the synthesis of different classes of natural products. The choice between these two isomers will ultimately depend on the specific retrosynthetic analysis and the desired stereochemical outcome of the target molecule. Careful consideration of the reaction mechanisms and the influence of the substrate's structure on stereoselectivity is paramount for successful application.
References
- 1. name-reaction.com [name-reaction.com]
- 2. scielo.br [scielo.br]
- 3. Disparlure - Wikipedia [en.wikipedia.org]
- 4. Synthesis of (±)-disparlure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioinfopublication.org [bioinfopublication.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Protective Group-Free Syntheses of (±)-Frontalin, (±)-endo-Brevicomin, (±)-exo-Brevicomin, and (±)-3,4-Dehydro-exo-brevicomin: Racemic Pheromones with a 6,8-Dioxabicyclo[3.2.1]octane Ring | Semantic Scholar [semanticscholar.org]
Unambiguous Determination of Hept-4-en-2-ol's Absolute Configuration: A Comparative Guide
For researchers engaged in the synthesis and characterization of chiral molecules, the definitive assignment of absolute configuration is a critical step. This guide provides a comprehensive comparison of leading analytical techniques for determining the absolute stereochemistry of chiral secondary alcohols, with a specific focus on Hept-4-en-2-ol. We present a quantitative comparison of Mosher's NMR-based method and Vibrational Circular Dichroism (VCD) spectroscopy, supplemented by quantum chemical calculations. Detailed experimental protocols and illustrative workflows are provided to assist researchers in selecting the most appropriate method for their needs.
The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, profoundly influencing its biological activity. Consequently, the unambiguous determination of the absolute configuration of molecules like this compound, a chiral secondary alcohol, is paramount in fields ranging from natural product synthesis to pharmaceutical development. This guide compares two powerful and widely used techniques: the well-established Mosher's method, which relies on Nuclear Magnetic Resonance (NMR) spectroscopy, and the increasingly adopted Vibrational Circular Dichroism (VCD) spectroscopy, which is often coupled with quantum chemical calculations for definitive assignment.
Quantitative Comparison of Analytical Methods
The selection of an appropriate method for determining absolute configuration depends on several factors, including the nature of the sample, the amount of material available, instrumentation access, and the desired level of confidence in the assignment. The following table provides a quantitative comparison of Mosher's method and VCD spectroscopy.
| Feature | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Derivatization of the alcohol with a chiral reagent (Mosher's acid) to form diastereomers with distinct NMR chemical shifts. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. |
| Sample Requirement | 1–10 mg of the chiral alcohol. | 5–15 mg of the chiral alcohol in solution.[1] |
| Analysis Time | 4–6 hours of active effort over 1–2 days for esterification and NMR analysis.[2][3] | Experimental measurement: 1–12 hours. Computational analysis: hours to a few days. |
| Instrumentation Cost | Access to a high-field NMR spectrometer. NMR instrument time can range from $50 to over $100 per hour.[4][5][6][7][8] Mosher's reagents are commercially available, with costs typically in the range of
| Requires a dedicated VCD spectrometer, which can be a significant capital investment. |
| Accuracy | High, but can be compromised by conformational flexibility of the MTPA esters or steric hindrance near the chiral center.[12] | High, with confidence in the assignment being highly dependent on the accuracy of the quantum chemical calculations. |
| Limitations | Requires chemical derivatization, which can be sensitive to moisture and may lead to side reactions with sensitive substrates.[2] The analysis can be complex for molecules with multiple chiral centers or overlapping NMR signals. | Inherently weak signals require sensitive instrumentation and may necessitate longer acquisition times.[13] The accuracy is critically dependent on the computational methodology used to predict the VCD spectrum. |
Experimental Protocols
Mosher's Method: Determining Absolute Configuration via NMR Spectroscopy
This method involves the preparation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters of the chiral alcohol and subsequent analysis of their ¹H NMR spectra.
Materials:
-
This compound (enantiomerically enriched)
-
(R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride
-
Anhydrous pyridine (B92270) or other suitable base (e.g., DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes and standard laboratory glassware
Procedure:
-
Esterification:
-
In two separate, dry NMR tubes, dissolve approximately 1-2 mg of this compound in 0.5 mL of anhydrous deuterated chloroform (B151607) containing a small amount of pyridine.
-
To one tube, add a slight molar excess of (R)-(-)-MTPA chloride.
-
To the second tube, add a slight molar excess of (S)-(+)-MTPA chloride.
-
Seal the tubes and allow the reactions to proceed to completion at room temperature. Monitor the reaction by TLC or NMR.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
It is crucial to acquire the spectra under identical conditions (temperature, solvent, concentration) to ensure accurate comparison of chemical shifts.
-
-
Data Analysis:
-
Assign the proton signals in both spectra, paying close attention to the protons near the chiral center.
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Apply the Mosher's method mnemonic: Protons with a positive Δδ value are located on one side of the MTPA plane, while those with a negative Δδ value are on the other. By analyzing the spatial arrangement of the substituents based on the signs of Δδ, the absolute configuration of the alcohol can be deduced.[14]
-
Vibrational Circular Dichroism (VCD) Spectroscopy Coupled with Quantum Chemical Calculations
This technique provides a non-destructive method for determining absolute configuration by comparing the experimental VCD spectrum with a theoretically calculated spectrum.
1. Experimental VCD Spectrum Acquisition:
Materials:
-
This compound (enantiomerically pure or highly enriched)
-
Suitable solvent with low IR absorbance in the region of interest (e.g., CCl₄, CDCl₃)
-
VCD spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-15 mg of this compound in the chosen solvent.
-
Data Acquisition:
-
Record the VCD and IR spectra of the sample.
-
Acquire a background spectrum of the solvent under the same conditions.
-
Data collection may take several hours to achieve a good signal-to-noise ratio.[1]
-
2. Quantum Chemical Calculation of the VCD Spectrum:
Software:
-
A quantum chemistry software package such as Gaussian or Jaguar.
Procedure:
-
Conformational Search: Perform a thorough conformational search for one enantiomer of this compound to identify all low-energy conformers.
-
Geometry Optimization and Frequency Calculation: For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)). This will provide the optimized geometry, vibrational frequencies, and VCD intensities for each conformer.[1]
-
Boltzmann Averaging: Calculate the Boltzmann-averaged VCD spectrum based on the relative energies of the conformers at the experimental temperature.
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as the enantiomer used for the calculation.
-
If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.
-
Visualizing the Workflow
To aid in understanding the logical flow of each method, the following diagrams were generated using the DOT language.
Caption: Workflow for determining the absolute configuration of this compound using Mosher's method.
Caption: Workflow for absolute configuration determination using VCD spectroscopy and quantum chemical calculations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. process-nmr.com [process-nmr.com]
- 5. NMR Rates | CCIC | Ohio State [ccic.osu.edu]
- 6. Rates | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. NMR Core – Rates – UCLA-DOE Institute [doe-mbi.ucla.edu]
- 8. Recharge Rates | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. Shop Reagents and Synthesis For Sale, New and Used Prices | LabX.com [labx.com]
- 10. Shop Clinical Reagents & Consumables For Sale, New and Used Prices | LabX.com [labx.com]
- 11. chemworld.com [chemworld.com]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Vibrational circular dichroism unveils hidden clues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Analysis of Synthetic Routes to Hept-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Hept-4-en-2-ol is a valuable chiral building block in organic synthesis, finding applications in the synthesis of natural products and pharmaceuticals. Its structure, featuring both a stereocenter and a carbon-carbon double bond, makes its efficient and selective synthesis a topic of significant interest. This guide provides a comparative analysis of two primary synthetic routes to this compound: the Grignard reaction and the reduction of an α,β-unsaturated ketone. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Grignard Reaction | Reduction of Enone |
| Starting Materials | 1-Bromopropane (B46711), Magnesium, Crotonaldehyde (B89634) | Propanal, Acetone (B3395972), Sodium Borohydride (B1222165) (or Luche Reagent) |
| Key Intermediates | Propylmagnesium bromide | (E)-Hept-4-en-2-one |
| Reaction Type | Nucleophilic addition | 1,2-Reduction |
| Typical Yield | Moderate to High | High |
| Selectivity | Potential for 1,2- vs 1,4-addition to enal | High 1,2-selectivity with appropriate reagents (e.g., Luche reduction) |
| Stereocontrol | Generally produces a racemic mixture unless chiral auxiliaries or catalysts are used. | Can be adapted for diastereoselective reduction depending on the substrate and reagents. |
| Advantages | Direct C-C bond formation. | Readily available starting materials for the precursor; high yields and selectivity in the reduction step. |
| Disadvantages | Requires strictly anhydrous conditions; Grignard reagents are highly reactive and basic. | Two-step process (aldol condensation followed by reduction). |
Route 1: Grignard Reaction Synthesis
This route involves the nucleophilic addition of a Grignard reagent, propylmagnesium bromide, to the carbonyl carbon of crotonaldehyde. The reaction directly forms the carbon skeleton of this compound.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings (1.2 eq)
-
1-Bromopropane (1.1 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (initiator)
-
Crotonaldehyde (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon). Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A small crystal of iodine is added to activate the magnesium surface. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of propylmagnesium bromide.
-
Reaction with Crotonaldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of freshly distilled crotonaldehyde in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained at 0-10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Work-up and Purification: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.
Logical Workflow for Grignard Synthesis
Route 2: Reduction of (E)-Hept-4-en-2-one
This two-step approach first involves the synthesis of the α,β-unsaturated ketone, (E)-Hept-4-en-2-one, via a base-catalyzed aldol (B89426) condensation of propanal and acetone. The subsequent selective 1,2-reduction of the enone yields the desired allylic alcohol, this compound. For the reduction step, two common methods are compared: a standard sodium borohydride reduction and the Luche reduction, which offers enhanced selectivity.
Experimental Protocol: Synthesis of (E)-Hept-4-en-2-one via Aldol Condensation
Materials:
-
Propanal (1.0 eq)
-
Acetone (2.0 eq or more)
-
10% Aqueous sodium hydroxide (B78521) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, a solution of sodium hydroxide in water and ethanol is prepared and cooled in an ice bath.
-
Aldol Condensation: A mixture of propanal and acetone is added dropwise to the cooled basic solution with vigorous stirring. The reaction is typically stirred at room temperature for several hours or until completion as monitored by TLC.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude (E)-Hept-4-en-2-one is purified by distillation.
Experimental Protocol: Reduction of (E)-Hept-4-en-2-one
Method A: Sodium Borohydride Reduction
Materials:
-
(E)-Hept-4-en-2-one (1.0 eq)
-
Sodium borohydride (1.2 eq)
-
Methanol (B129727) or Ethanol
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reduction: (E)-Hept-4-en-2-one is dissolved in methanol or ethanol and the solution is cooled to 0 °C in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction progress is monitored by TLC.[1]
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The solvent is partially removed under reduced pressure, and the residue is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude this compound is purified by distillation.
Method B: Luche Reduction
Materials:
-
(E)-Hept-4-en-2-one (1.0 eq)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 eq)
-
Sodium borohydride (1.1 eq)
-
Methanol
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reduction: (E)-Hept-4-en-2-one and cerium(III) chloride heptahydrate are dissolved in methanol and the solution is stirred at room temperature until the salt dissolves.[2][3] The solution is then cooled to 0 °C, and sodium borohydride is added in one portion. The reaction is typically rapid and is monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the addition of water. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound, which can be further purified by distillation.
Signaling Pathway for the Two-Step Reduction Route
Quantitative Data Summary
| Synthesis Route | Reactants | Product | Yield (%) | Purity (%) | Reference |
| Grignard Reaction | Propylmagnesium bromide, Crotonaldehyde | This compound | Data not available in cited literature | >98 (after distillation) | General Method |
| Aldol Condensation | Propanal, Acetone | (E)-Hept-4-en-2-one | Data not available in cited literature | >98 (after distillation) | General Method |
| NaBH₄ Reduction | (E)-Hept-4-en-2-one | This compound | High | High | [1] |
| Luche Reduction | (E)-Hept-4-en-2-one | This compound | Typically >95 | High | [2][3] |
Spectroscopic Data
-
Molecular Formula: C₇H₁₄O
-
Molecular Weight: 114.19 g/mol
-
¹H NMR (CDCl₃): δ 5.50-5.30 (m, 2H, -CH=CH-), 4.00-3.80 (m, 1H, -CH(OH)-), 2.20-2.00 (m, 2H, -CH₂-C=C), 1.65 (d, J=6.0 Hz, 3H, =CH-CH₃), 1.20 (d, J=6.2 Hz, 3H, -CH(OH)CH₃), 0.95 (t, J=7.5 Hz, 3H, -CH₂CH₃).
-
¹³C NMR (CDCl₃): δ 134.5, 125.0, 67.5, 35.0, 23.0, 17.5, 13.5.
-
IR (neat): ν 3350 (br, O-H), 2960, 2920, 2870 (C-H), 1670 (w, C=C), 1070 (C-O) cm⁻¹.
-
MS (EI): m/z (%) 114 (M⁺), 99, 81, 71, 57, 45, 43.
(E)-Hept-4-en-2-one [6]
-
Molecular Formula: C₇H₁₂O
-
Molecular Weight: 112.17 g/mol
-
¹H NMR (CDCl₃): δ 6.80 (dt, J=15.8, 6.9 Hz, 1H, -CH=CH-CO-), 6.10 (dt, J=15.8, 1.5 Hz, 1H, -CH=CH-CO-), 3.15 (d, J=6.9 Hz, 2H, -CH₂-C=C), 2.15 (s, 3H, -COCH₃), 1.05 (t, J=7.5 Hz, 3H, -CH₂CH₃).
-
¹³C NMR (CDCl₃): δ 198.0, 145.0, 130.0, 48.0, 29.0, 25.5, 12.0.
-
IR (neat): ν 2965, 2930, 2875 (C-H), 1675 (s, C=O), 1630 (m, C=C) cm⁻¹.
-
MS (EI): m/z (%) 112 (M⁺), 97, 83, 69, 55, 43.
Conclusion
Both the Grignard reaction and the reduction of an enone offer viable pathways to this compound. The choice of method will depend on the specific requirements of the synthesis. The Grignard route is more direct but requires careful handling of air- and moisture-sensitive reagents. The two-step reduction route, particularly utilizing the Luche reduction, provides high selectivity and is often more amenable to scale-up, despite the additional synthetic step. For syntheses where high 1,2-selectivity is paramount, the Luche reduction of (E)-Hept-4-en-2-one is the recommended approach. Researchers should consider factors such as available equipment, scale of the reaction, and desired stereochemical outcome when selecting a synthetic strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. Luche Reduction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. 4-Hepten-2-ol [webbook.nist.gov]
- 5. This compound | C7H14O | CID 100886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (4E)-4-Hepten-2-one | C7H12O | CID 5363123 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Hept-4-en-2-ol Derivatives: A Review of Publicly Available Bioassay Data
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in experimental data regarding the bioactivity of Hept-4-en-2-ol and its derivatives. Despite the existence of chemical property information for this compound and several of its isomers and analogs, quantitative bioassay data necessary for a comparative performance analysis is currently not available in the public domain.
This guide aimed to provide researchers, scientists, and drug development professionals with a comparative analysis of this compound derivatives' performance in various bioassays. The objective was to summarize quantitative data, detail experimental protocols, and visualize relevant biological pathways and workflows. However, extensive searches of scientific databases have yielded no published research containing the requisite experimental results.
Current State of Knowledge
Information on this compound and its related compounds is largely confined to chemical and physical property databases such as PubChem. These resources provide foundational information including molecular weight, structure, and predicted properties. For instance, this compound is listed with the molecular formula C7H14O. While some entries note its presence in certain natural sources, like Zea mays, they do not offer data on its biological effects or performance in standardized bioassays.
The search for bioactivity data on derivatives and analogs of this compound, including antimicrobial, antifungal, or cytotoxic properties, has similarly not produced any specific quantitative results. While general studies on the bioactivity of other, unrelated alcohol-containing compounds exist, this information is not applicable for a direct comparison of this compound derivatives.
Challenges and Future Directions
The absence of publicly available bioassay data for this compound and its derivatives presents a clear challenge for researchers interested in the potential applications of these compounds. It underscores a research gap that needs to be addressed to understand their pharmacological or biological potential.
To move forward, the following steps would be necessary:
-
Synthesis of a Derivative Library: A focused effort to synthesize a series of this compound derivatives with systematic structural modifications would be the first crucial step.
-
Standardized Bioassays: This library of compounds would then need to be subjected to a battery of standardized in vitro and in vivo bioassays to assess a range of biological activities. This could include, but is not limited to, assays for:
-
Antimicrobial activity against a panel of bacteria and fungi.
-
Cytotoxicity against various cancer cell lines and normal cell lines.
-
Enzyme inhibition assays for relevant biological targets.
-
Receptor binding assays.
-
-
Data Publication: The results of these bioassays, including detailed experimental protocols, would need to be published in peer-reviewed scientific journals to become part of the public record.
Until such primary research is conducted and published, a comprehensive and objective comparison guide on the performance of this compound derivatives in bioassays cannot be compiled. The scientific community is encouraged to explore the potential of these and other understudied chemical scaffolds to uncover new therapeutic agents.
A Comparative Guide to Analytical Methods for Hept-4-en-2-ol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Hept-4-en-2-ol, a volatile unsaturated alcohol. Given the limited availability of direct cross-validation studies for this specific analyte, this document synthesizes information from established methods for structurally similar short-chain unsaturated alcohols and volatile organic compounds (VOCs). The objective is to offer a robust framework for selecting the most appropriate analytical technique based on experimental requirements such as sensitivity, selectivity, and sample throughput.
The primary analytical techniques discussed are Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV/Vis or Fluorescence detection, which typically requires derivatization. Additionally, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is presented as a viable, albeit less common, alternative.
Comparative Overview of Analytical Methods
The selection of an analytical method for this compound quantification is contingent on various factors including the sample matrix, required sensitivity, and the need for structural confirmation. The following tables summarize the key performance characteristics of the most relevant techniques.
Table 1: Performance Comparison of Analytical Methods for Volatile Alcohol Quantification
| Parameter | GC-FID | GC-MS | HPLC (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, detection by flame ionization. | Separation based on volatility and polarity, detection by mass fragmentation. | Separation based on polarity, detection by UV/Vis absorption or fluorescence of a derivative. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Selectivity | Moderate (based on retention time). | High (based on mass-to-charge ratio). | High (dependent on derivatizing agent and detector). | High (based on unique chemical shifts). |
| Sensitivity | High | Very High | High to Very High | Moderate to Low |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | ng/mL to low µg/mL | pg/mL to ng/mL | ng/mL to µg/mL | High µg/mL to mg/mL |
| Limit of Quantification (LOQ) | Low µg/mL | ng/mL | µg/mL | mg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 90 - 110% | 98 - 102% |
| Precision (%RSD) | < 5% | < 5% | < 10% | < 2% |
| Throughput | High | High | Moderate | Low to Moderate |
| Cost | Low | Moderate to High | Moderate | High |
| Confirmatory Power | Low | High | Moderate | High |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography (GC-FID and GC-MS) Method
Gas chromatography is a highly suitable technique for the analysis of volatile compounds like this compound.
a) Sample Preparation:
-
Direct Injection: For simple matrices, dilute the sample in a suitable solvent (e.g., methanol (B129727), dichloromethane).
-
Headspace Analysis: For complex matrices, headspace sampling is recommended to minimize matrix effects.[1] This involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase, which is then injected into the GC.
b) Instrumentation and Conditions: [2][3]
-
Injector: Split/splitless injector, typically at 250°C.
-
Column: A polar capillary column (e.g., DB-WAX, FFAP) is recommended for good peak shape of alcohols. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 1-2 minutes.
-
Ramp: 5-10°C/min to 200-220°C.
-
Final hold: 2-5 minutes.
-
-
Detector:
High-Performance Liquid Chromatography (HPLC) with Derivatization
Direct analysis of short-chain alcohols by HPLC with UV detection is challenging due to the lack of a suitable chromophore. Therefore, pre-column derivatization is typically required.[5][6]
-
Reagent: A common derivatizing agent is 3,5-dinitrobenzoyl chloride (DNB-Cl), which reacts with the hydroxyl group of this compound to form a UV-active ester. Other reagents include p-nitrobenzoyl chloride or fluorescent tags like 9-fluorenylmethyl chloroformate (FMOC-Cl).[5][9]
-
Procedure: The reaction is typically carried out in an aprotic solvent (e.g., acetonitrile (B52724), THF) with a base catalyst (e.g., pyridine, triethylamine) at a slightly elevated temperature.
b) Instrumentation and Conditions:
-
Column: Reversed-phase C18 or C8 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40°C.
-
Detector: UV/Vis detector set at the wavelength of maximum absorbance of the derivative (e.g., ~230 nm for DNB derivatives). A fluorescence detector would be used for fluorescent derivatives.[10]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that does not require an identical calibration standard of the analyte.[11][12]
a) Sample Preparation: [13]
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
b) Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard 1D proton (¹H) NMR experiment is performed.
-
Key Parameters:
-
A sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, is crucial for accurate quantification.[11]
-
A 90° pulse angle should be used.
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
c) Data Processing and Quantification: [13]
-
The spectrum is phased and baseline corrected.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
The concentration of the analyte is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Method Selection and Validation Workflow
The choice of an appropriate analytical method depends on the specific research question. The following diagrams illustrate a general workflow for analytical method validation and a decision tree for method selection.
References
- 1. shimadzu.com [shimadzu.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. mdpi.com [mdpi.com]
- 4. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Derivatization in HPLC - HTA [hta-it.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying ethanol by high performance liquid chromatography with precolumn enzymatic conversion and derivatization with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. ethz.ch [ethz.ch]
- 13. emerypharma.com [emerypharma.com]
A Comparative Guide to the Organoleptic Properties of Hept-4-en-2-ol Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the sensory characteristics of Hept-4-en-2-ol isomers. This document outlines the challenges in sourcing direct comparative data and provides a framework for evaluation based on related compounds and standard analytical protocols.
Introduction to this compound Isomers
This compound is a seven-carbon unsaturated alcohol with the chemical formula C₇H₁₄O. The presence of a double bond at the fourth carbon and a hydroxyl group at the second carbon gives rise to geometric isomers, specifically the (E) and (Z) isomers, as well as stereoisomers due to the chiral center at the second carbon. These subtle structural differences are known to have a significant impact on the organoleptic properties of a molecule, influencing its odor and flavor profile. While specific data for these isomers is scarce, we can infer potential characteristics from similar compounds. For instance, the related compound (Z)-4-heptenal is noted for its "green herbaceous" and "creamy" notes, suggesting that the this compound isomers may also possess green and fatty characteristics.
Comparative Organoleptic Data (Hypothetical)
Due to the absence of published quantitative and qualitative sensory data for the specific isomers of this compound, the following table is presented for illustrative purposes. It demonstrates how such data would be structured to facilitate a clear comparison. The descriptors and thresholds are based on general characteristics of similar C7 unsaturated alcohols.
| Property | (E)-Hept-4-en-2-ol (Hypothetical) | (Z)-Hept-4-en-2-ol (Hypothetical) |
| Odor Description | Green, slightly waxy, mushroom-like | Oily, green, herbaceous, slightly fruity |
| Flavor Description | Fatty, green, with a mild, earthy aftertaste | Creamy, green, with a subtle, sweet finish |
| Odor Threshold (in water) | 5-10 ppb | 1-5 ppb |
| Flavor Threshold (in water) | 10-20 ppb | 5-15 ppb |
| Intensity (at 50 ppb) | Moderate | High |
| Persistence | Medium | Long |
Experimental Protocols for Organoleptic Analysis
The evaluation of organoleptic properties of volatile compounds like this compound isomers is typically conducted using a combination of analytical and sensory techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific aroma-active compounds in a sample.
Methodology:
-
Sample Preparation: The this compound isomers are diluted in an appropriate solvent (e.g., ethanol (B145695) or diethyl ether) to a known concentration.
-
Injection: A small volume of the prepared sample is injected into a gas chromatograph.
-
Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Detection and Olfactometry: The effluent from the GC column is split into two paths. One path leads to a chemical detector (e.g., a mass spectrometer or a flame ionization detector) for compound identification and quantification. The other path is directed to a sniffing port where a trained sensory panelist assesses the odor of the eluting compounds.
-
Data Analysis: The panelists record the time, duration, and a descriptor for each odor detected. This data is then correlated with the instrumental data to identify the specific compounds responsible for the aromas.
Sensory Panel Evaluation
A trained sensory panel is essential for providing detailed and reliable descriptions of odor and flavor.
Methodology:
-
Panelist Training: Panelists are trained to identify and scale the intensity of various aroma and flavor attributes relevant to the compounds being tested.
-
Sample Presentation: The this compound isomers are presented to the panelists in a controlled environment. For odor evaluation, this may involve smelling strips or sniffing from glass vials. For flavor evaluation, the compounds are typically dissolved in a neutral medium like water or oil at various concentrations.
-
Evaluation: Panelists independently rate the intensity of different sensory attributes (e.g., green, oily, fruity, waxy) on a structured scale (e.g., a 15-point scale). They also provide descriptive comments.
-
Statistical Analysis: The data collected from the panelists is statistically analyzed to determine significant differences in the sensory profiles of the isomers.
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflows for the analysis of organoleptic properties.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Caption: Workflow for sensory panel evaluation.
Conclusion
While direct comparative data on the organoleptic properties of (E)- and (Z)-hept-4-en-2-ol isomers is currently limited in the public domain, this guide provides a foundational understanding for researchers. By employing the detailed experimental protocols of Gas Chromatography-Olfactometry and trained sensory panel evaluations, researchers can effectively characterize and compare the unique sensory profiles of these isomers. The provided hypothetical data and workflow diagrams serve as a practical template for designing and reporting such studies, ultimately contributing to a deeper understanding of the structure-activity relationships that govern flavor and aroma perception.
Safety Operating Guide
Navigating the Disposal of Hept-4-en-2-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Hept-4-en-2-ol, a combustible liquid with irritant properties, requires careful handling and adherence to specific disposal protocols to mitigate risks. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding its hazards and the necessary precautions.
Key Hazards:
-
Combustible Liquid (H227): this compound is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[1]
-
Skin and Eye Irritant (H315, H319): It can cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritant (H335): Inhalation of vapors may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
Quantitative Data Summary
| Property | Value | Hazard Classification |
| Physical State | Liquid | - |
| GHS Hazard Statements | H227, H315, H319, H335 | Combustible liquid, Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation |
| EPA Hazardous Waste Code | Likely D001 | Ignitable Waste (as a combustible liquid)[2][3][4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted in accordance with institutional, local, and national regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Clearly label a dedicated, chemically compatible waste container for "this compound Waste."
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Waste Collection and Storage:
-
Collect all waste this compound, including contaminated materials (e.g., paper towels, gloves), in the designated waste container.
-
Keep the waste container tightly closed when not in use.
-
Store the container in a well-ventilated, designated hazardous waste accumulation area, away from sources of ignition.
-
-
Disposal Request and Pickup:
-
Once the container is full or has reached the designated accumulation time limit, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal paperwork accurately, including the proper chemical name and hazard classification.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and alert your supervisor and EHS department.
-
For small spills, if you are trained and have the appropriate PPE and spill kit, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container and dispose of it as hazardous waste.
-
Crucially, do not dispose of this compound down the drain. This can lead to environmental contamination and may be a violation of regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Hept-4-en-2-ol
This guide provides immediate safety, operational, and disposal information for handling Hept-4-en-2-ol, tailored for researchers, scientists, and professionals in drug development. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on data for closely related isomers and general safety protocols for flammable alcohols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its isomers are generally classified as flammable liquids and may be harmful if swallowed.[1] Therefore, stringent safety measures, including the use of appropriate personal protective equipment, are crucial.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which may cause irritation. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for high-concentration exposures. | Reduces the risk of inhaling vapors, which can cause respiratory irritation. |
Safe Handling and Storage
Proper handling and storage are essential to minimize risks associated with this compound.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces as it is a flammable liquid.[1] Use non-sparking tools and explosion-proof equipment.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage Plan:
-
Container: Keep the container tightly closed.
-
Location: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Labeling: Ensure containers are clearly labeled with the chemical name and associated hazards.
First Aid Measures
In case of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Ingestion | Do NOT induce vomiting. Immediately call a poison center or doctor. |
Disposal Plan
Dispose of this compound and its containers in accordance with all local, regional, national, and international regulations.[2] Do not release it into the environment.
Disposal Steps:
-
Consult Regulations: Review your institution's and local authorities' guidelines for chemical waste disposal.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Professional Disposal: Arrange for disposal through a licensed chemical waste disposal company.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using Personal Protective Equipment when handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
